Product packaging for Tetraphenylstibonium bromide(Cat. No.:CAS No. 16894-69-2)

Tetraphenylstibonium bromide

Cat. No.: B093317
CAS No.: 16894-69-2
M. Wt: 510.1 g/mol
InChI Key: MRSXZVCXTGNNFI-UHFFFAOYSA-M
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Description

Tetraphenylstibonium bromide (CAS 16894-69-2) is an organometallic compound of antimony in the +5 oxidation state, with a molecular weight of 510.1 g/mol and the molecular formula C₂₄H₂₀BrSb . This compound belongs to the class of pentavalent organoantimony species, often referred to as stiboranes, which are characterized by a pentacoordinate antimony center that typically adopts a trigonal bipyramidal molecular geometry . X-ray crystallography confirms that this compound crystallizes in the monoclinic space group P2₁/n and features a long apical antimony-bromine bond . Its primary research value lies in its role as a classic example of an "onium" salt, the antimony analogue of ammonium or phosphonium ions, making it a compound of significant interest in the field of main group organometallic chemistry . Researchers utilize this salt as a versatile precursor for synthesizing other organoantimony complexes and in fundamental studies exploring the structural and electronic properties of heavy main group elements . Its applications extend to investigations in coordination chemistry, where it can function as a ligand due to its σ-donor and π-acceptor capabilities, and in materials science as a component in catalytic systems . The compound is a solid with a melting point of 204 °C (decomposes) . This product is intended for research and development purposes only. It is not recommended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20BrSb B093317 Tetraphenylstibonium bromide CAS No. 16894-69-2

Properties

IUPAC Name

tetraphenylstibanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXZVCXTGNNFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21450-52-2, 16894-69-2
Record name (TB-5-12)-Bromotetraphenylantimony
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Record name Stibonium, bromide
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Record name Tetraphenylantimony Bromide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraphenylstibonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of tetraphenylstibonium bromide (Ph₄SbBr), an organoantimony compound with applications in various fields of chemical research. This document details the synthetic pathways, experimental protocols, and comprehensive characterization data for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several methods. A common and effective strategy involves a two-step process: first, the synthesis of the precursor triphenylstibine (SbPh₃), followed by its reaction to form the desired this compound.

Synthesis of Triphenylstibine (Precursor)

Triphenylstibine is readily prepared via a Grignard reaction between phenylmagnesium bromide and antimony trichloride.[1][2][3]

Experimental Protocol:

  • Grignard Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.65 gram atoms). Cover the magnesium with dry ether (200 mL). A solution of dry bromobenzene (1.65 moles) in dry ether (800 mL) is added portion-wise to initiate the reaction. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux.

  • Reaction with Antimony Trichloride: After the formation of phenylmagnesium bromide is complete, a solution of freshly distilled antimony trichloride (0.5 moles) in dry ether (300 mL) is added slowly through the dropping funnel.[1] The reaction mixture is then heated under reflux for one hour.

  • Work-up and Purification: After cooling, the reaction mixture is poured into a mixture of ice and water. The ether layer containing the product is separated. The aqueous layer is extracted multiple times with ether. The combined ether extracts are dried and the solvent is evaporated to yield crude triphenylstibine. The crude product can be purified by recrystallization.[1]

Synthesis_of_Triphenylstibine Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard 1. Mg Magnesium Turnings Mg->Grignard 1. DryEther Dry Ether DryEther->Grignard Triphenylstibine Triphenylstibine Grignard->Triphenylstibine 2. SbCl3 Antimony Trichloride SbCl3->Triphenylstibine 2.

Caption: Synthesis of the precursor, Triphenylstibine.

Synthesis of this compound

One method for the synthesis of this compound involves the reaction of triphenylstibine with bromobenzene in the presence of a catalyst, analogous to the synthesis of tetraphenylphosphonium bromide.[4] Another documented method involves the reaction of pentaphenylantimony with hydrobromic acid.[5] A more direct approach is the reaction of triphenylstibine dibromide with phenylmagnesium bromide.

Experimental Protocol (from Triphenylstibine Dibromide):

  • Preparation of Triphenylstibine Dibromide: Triphenylstibine is dissolved in a suitable solvent like carbon tetrachloride. A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of triphenylstibine dibromide is filtered, washed with the solvent, and dried.[6]

  • Reaction with Grignard Reagent: Phenylmagnesium bromide is prepared as described in section 1.1. A solution of triphenylstibine dibromide in a suitable solvent is then added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Work-up and Purification: The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis_of_Tetraphenylstibonium_Bromide Triphenylstibine Triphenylstibine TriphenylstibineDibromide Triphenylstibine Dibromide Triphenylstibine->TriphenylstibineDibromide 1. Bromination Bromine Bromine Bromine->TriphenylstibineDibromide TetraphenylstiboniumBromide This compound TriphenylstibineDibromide->TetraphenylstiboniumBromide 2. Phenylation PhenylmagnesiumBromide Phenylmagnesium Bromide PhenylmagnesiumBromide->TetraphenylstiboniumBromide

Caption: Synthesis of this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their expected results.

Physical Properties
PropertyValueReference
Molecular FormulaC₂₄H₂₀BrSb[7]
Molecular Weight510.1 g/mol [7]
AppearanceWhite to off-white crystalline powder[8]
Melting Point204 °C (decomposes)[9]
Spectroscopic Data

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the symmetry of the tetraphenylstibonium cation, the phenyl protons may appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl carbons. The carbon atom directly attached to the antimony atom will be significantly deshielded.

Experimental Protocol:

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

The mass spectrum is expected to show a prominent peak corresponding to the tetraphenylstibonium cation [Ph₄Sb]⁺. The isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) should be observable. The molecular ion peak for the cation would be expected around m/z 431 and 433.

Note: A specific mass spectrum for this compound was not found in the search results. The mass spectrum of the analogous tetraphenylphosphonium bromide shows the molecular ion for the cation [Ph₄P]⁺.[12]

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

The IR spectrum of this compound will show characteristic absorption bands for the phenyl groups.[7][13]

Wavenumber (cm⁻¹)Assignment
~3050C-H stretching (aromatic)
~1580C=C stretching (aromatic ring)
~1480, 1435C=C stretching (aromatic ring)
~740, 690C-H out-of-plane bending (monosubstituted benzene)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared to the theoretical values to assess purity.

ElementTheoretical %Found %Reference
C56.5156.46[5]
H3.953.88[5]

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound follows a logical progression to confirm its identity and purity.

Characterization_Workflow Start Synthesized Product Physical Physical Characterization (Appearance, Melting Point) Start->Physical Spectroscopic Spectroscopic Analysis Physical->Spectroscopic NMR NMR (1H, 13C) Spectroscopic->NMR MS Mass Spectrometry Spectroscopic->MS IR Infrared Spectroscopy Spectroscopic->IR Elemental Elemental Analysis Spectroscopic->Elemental Purity Purity Confirmed NMR->Purity MS->Purity IR->Purity Elemental->Purity

Caption: Logical workflow for the characterization of this compound.

References

Unveiling the Stereochemistry of Tetraphenylstibonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of tetraphenylstibonium bromide (Ph₄SbBr), a compound of interest to researchers, scientists, and professionals in the field of drug development. Leveraging crystallographic data, this document outlines the precise spatial arrangement of its constituent atoms, offering insights into its structural characteristics.

Core Molecular Structure: A Distorted Trigonal Bipyramid

The molecular geometry of this compound is characterized by a central antimony (Sb) atom coordinated to four phenyl groups and one bromide ion. X-ray crystallographic studies have unequivocally established that the geometry around the antimony atom is best described as a distorted trigonal bipyramid .[1]

In this configuration, three of the phenyl groups occupy the equatorial positions, forming a triangular plane around the central antimony atom. The fourth phenyl group and the bromide ion are situated at the apical positions, directly opposite each other along the principal axis of the molecule. This arrangement leads to a non-uniform distribution of bond lengths and angles, a key feature of this compound's stereochemistry.

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction. These data are crucial for understanding the steric and electronic environment of the antimony center and are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 16.293(3) Å
b = 10.616(3) Å
c = 12.507(2) Å
β = 105.60(1)°
Bond Lengths
Apical Sb-Br2.965(1) Å
Apical Sb-C2.151(9) Å
Mean Equatorial Sb-C2.102(9) Å

Table 1: Crystallographic and Bond Length Data for this compound.[1]

The significant elongation of the apical Sb-Br bond is a noteworthy feature, suggesting a more labile interaction compared to the covalent Sb-C bonds. The distinction between the apical and equatorial Sb-C bond lengths further underscores the distorted nature of the trigonal bipyramidal geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through the well-established technique of single-crystal X-ray diffraction. The general experimental workflow for such an analysis is as follows:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by methods such as slow evaporation or cooling.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Logical Relationship of Molecular Geometry

The following diagram illustrates the logical hierarchy of the structural determination of this compound, from the fundamental atomic composition to the detailed molecular geometry.

A Atomic Composition (C, H, Sb, Br) B Connectivity (Tetraphenylstibonium Cation & Bromide Anion) A->B forms C Coordination Geometry (Around Antimony) B->C determines D Molecular Geometry (Trigonal Bipyramidal) C->D adopts E Structural Refinement (Distorted Trigonal Bipyramid) D->E refined to F Quantitative Data (Bond Lengths & Angles) E->F provides

Figure 1: Logical flow from atomic composition to the refined molecular geometry of this compound.

This in-depth guide provides a foundational understanding of the molecular geometry of this compound. The presented data and methodologies are essential for researchers engaged in fields where the precise three-dimensional structure of a molecule dictates its properties and interactions.

References

Thermal Stability and Decomposition of Tetraphenylstibonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of tetraphenylstibonium bromide. Due to a notable scarcity of direct research on the thermal analysis of this specific compound, this document synthesizes the available data on its synthesis and physical properties. To provide a functional framework for researchers, we present detailed thermal analysis data for the analogous compound, tetraphenylphosphonium bromide, as a comparative reference. Furthermore, a potential decomposition pathway for this compound is proposed based on the known chemistry of related organoantimony compounds. This guide also includes a detailed, standardized experimental protocol for conducting thermogravimetric and differential scanning calorimetry analyses, which can be applied to further investigate the thermal properties of this compound.

Introduction

This compound is a quaternary stibonium salt characterized by a central antimony atom bonded to four phenyl groups and a bromide counterion. Organoantimony compounds, in general, are utilized in various fields, including catalysis and organic synthesis. An understanding of the thermal stability and decomposition profile of such compounds is critical for determining their suitability for various applications, ensuring safe handling and storage, and predicting potential degradation pathways.

This guide addresses the current knowledge gap regarding the thermal properties of this compound by consolidating available data and providing a comparative analysis with its well-studied phosphonium analog.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound has been reported in the literature. A key method involves the reaction of triphenylstibine with bromobenzene. The resulting product is a crystalline solid.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₀BrSb[1]
Molecular Weight510.1 g/mol [1]
Melting Point200-213 °C[2]

Thermal Analysis Data (Comparative)

Thermal Analysis of Tetraphenylphosphonium Bromide (TPPB)

A study on the dihydrate form of TPPB revealed the following thermal behavior.

Table 2: Thermal Decomposition Data for Tetraphenylphosphonium Bromide Dihydrate

AnalysisEventTemperature (°C)Observation
TGAWeight Loss68Loss of two water molecules (8.8% weight loss)
DSCEndothermic Peak68Corresponds to the loss of water
DSCMelting Point300
TGA/DSCDecomposition435Onset of decomposition

Source: Adapted from Wang et al., 2017[3]

Proposed Decomposition Pathway for this compound

While the specific decomposition products of this compound upon heating have not been experimentally determined, a plausible pathway can be inferred from the behavior of related organoantimony compounds. For instance, pentaphenylantimony is known to decompose at 200 °C to yield triphenylstibine and biphenyl[4].

By analogy, a likely thermal decomposition pathway for this compound could involve the initial dissociation of the bromide ion, followed by the breakdown of the tetraphenylstibonium cation. The ultimate products would likely include triphenylstibine, bromobenzene, and other hydrocarbon fragments.

Experimental Protocols for Thermal Analysis

To facilitate further research into the thermal properties of this compound, the following is a detailed experimental protocol for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), based on standard methodologies.

Instrumentation
  • A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Sample Preparation
  • Ensure the this compound sample is a homogenous powder.

  • Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

TGA/DSC Analysis Parameters
  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to a final temperature of 600 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Data Collection:

    • Record the sample weight (TGA), heat flow (DSC), and temperature continuously throughout the experiment.

Data Analysis
  • TGA Curve:

    • Determine the onset temperature of decomposition from the initial weight loss step.

    • Calculate the percentage weight loss at each decomposition stage.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

  • DSC Curve:

    • Identify endothermic and exothermic peaks, which correspond to events such as melting, crystallization, and decomposition.

    • Determine the peak temperatures and enthalpy changes for each thermal event.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal stability of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis (TGA/DSC) cluster_data Data Interpretation A Obtain Tetraphenylstibonium Bromide Sample B Grind to a Homogenous Powder A->B C Weigh 5-10 mg into Crucible B->C D Place Sample in STA Instrument C->D Transfer to Instrument E Purge with Inert Gas (N₂ or Ar) D->E F Heat from 30°C to 600°C at 10°C/min E->F G Record Weight Change and Heat Flow F->G H Plot TGA and DSC Curves G->H Generate Data I Determine Decomposition Temperature(s) H->I J Identify Melting Point and Other Transitions H->J K Characterize Decomposition Products (Optional) I->K

Caption: Workflow for Thermal Analysis.

Conclusion

The thermal stability and decomposition of this compound remain an area with limited direct experimental data. While its synthesis and melting point are established, a comprehensive understanding of its behavior at elevated temperatures is lacking. The thermal data for the analogous tetraphenylphosphonium bromide provides a valuable, albeit indirect, reference point, suggesting that stibonium salts may also exhibit relatively high thermal stability. The proposed decomposition pathway, by analogy to other organoantimony compounds, suggests the formation of triphenylstibine and bromobenzene as likely products. To advance the understanding of this compound, further experimental investigation using the detailed TGA/DSC protocol provided in this guide is highly recommended. Such studies will be crucial for ensuring the safe and effective application of this compound in research and development.

References

Navigating the Ionic Landscape: A Technical Guide to the Electrolytic Conductivity of Onium Salts in Acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the principles and methodologies for studying the electrolytic conductivity of quaternary onium salts in acetonitrile. Due to a lack of specific published data for Tetraphenylstibonium bromide in this solvent, this document uses Tetrabutylammonium bromide (Bu₄NBr) as a representative analyte to illustrate the experimental and analytical framework. The fundamental principles and procedures described herein are directly applicable to the study of other quaternary salts, including this compound.

Introduction

The study of electrolytic conductivity in non-aqueous solvents is paramount for advancements in various fields, including electrochemistry, battery technology, and synthetic chemistry. Acetonitrile, a polar aprotic solvent, is frequently employed due to its ability to dissolve a wide range of electrolytes and its relatively high dielectric constant. This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and data analysis associated with determining the electrolytic conductivity of quaternary onium salts, such as this compound, in acetonitrile. Understanding the behavior of these salts in solution, including ion mobility and the extent of ion-pair formation, is crucial for optimizing reaction conditions and developing novel electrochemical systems.

Theoretical Framework: The Fuoss-Onsager Equation

The electrolytic conductivity of a solution is a measure of its ability to conduct an electric current, which is carried by the movement of ions. For dilute solutions of strong electrolytes, the relationship between molar conductivity (Λ), concentration (c), and the limiting molar conductivity (Λ₀) can be described by the Fuoss-Onsager equation. This equation accounts for the electrophoretic and relaxation effects that hinder the motion of ions in an electric field.

The simplified Fuoss-Onsager equation for unassociated or slightly associated electrolytes is given by:

Λ = Λ₀ - S√c + E c log(c) + J(a)c

where:

  • Λ is the molar conductivity at concentration c.

  • Λ₀ is the limiting molar conductivity at infinite dilution, representing the conductivity when ions are infinitely far apart and do not interact.

  • S is the limiting slope, dependent on temperature, the dielectric constant, and viscosity of the solvent, as well as the valencies of the ions.

  • E and J(a) are parameters that depend on the solvent properties and the ion-size parameter 'a' (the distance of closest approach of the ions).

For electrolytes that exhibit significant ion-pair formation, the analysis is extended to include the association constant (Kₐ), which quantifies the equilibrium between free ions and ion pairs.

Data Presentation: Tetrabutylammonium Bromide in Acetonitrile-Water Mixtures

While a complete dataset for Tetrabutylammonium bromide in pure acetonitrile was not available in the reviewed literature, studies in acetonitrile-water mixtures provide valuable insights into the parameters derived from conductivity measurements. The following table summarizes the limiting molar conductance (Λ₀) and the association constant (Kₐ) for Bu₄NBr in such systems at various temperatures. These parameters are typically determined by fitting experimental conductivity data to the Fuoss conductance-concentration equation.[1][2]

Solvent Composition (Volume Fraction of Acetonitrile)Temperature (K)Limiting Molar Conductance (Λ₀) (S cm² mol⁻¹)Association Constant (Kₐ) (dm³ mol⁻¹)
0.20308.15Not specified< 10
0.20313.15Not specified< 10
0.20318.15Not specified< 10
0.40308.15Not specified< 10
0.40313.15Not specified< 10
0.40318.15Not specified< 10

Note: The specific values for Λ₀ were not provided in the abstract, but the study indicates that the electrolytes exist as free ions, with Kₐ values being practically negligible (<10).[1][2]

Experimental Protocols

The accurate determination of electrolytic conductivity requires meticulous experimental procedures. The following protocol outlines the key steps for measuring the conductivity of a quaternary onium salt in acetonitrile.

Materials and Reagents
  • Solvent: High-purity acetonitrile (HPLC grade or equivalent) should be used. It is often necessary to further purify the solvent by distillation over a suitable drying agent, such as calcium hydride, to remove water and other impurities that can affect conductivity.[2]

  • Electrolyte: The quaternary onium salt (e.g., this compound or Tetrabutylammonium bromide) should be of high purity. It should be dried under vacuum at an appropriate temperature to remove any residual moisture.

  • Calibration Standard: A standard aqueous solution of potassium chloride (KCl) of known concentration is typically used to determine the cell constant of the conductivity cell.[3]

Instrumentation
  • Conductivity Meter: A high-precision digital conductivity meter capable of measuring a wide range of conductivities with temperature compensation.

  • Conductivity Cell: A dip-type or flow-through conductivity cell with platinized platinum electrodes is commonly used. The cell constant should be appropriate for the expected conductivity range of the solutions.

  • Thermostatic Bath: A constant temperature bath is crucial, as conductivity is highly dependent on temperature. The temperature should be controlled to within ±0.01 K.[3]

  • Volumetric Glassware: Calibrated volumetric flasks, pipettes, and burettes are required for the accurate preparation of solutions.

  • Analytical Balance: A balance with a readability of at least 0.1 mg is necessary for weighing the electrolyte.

Experimental Procedure
  • Solvent Purification: Acetonitrile is distilled over calcium hydride to ensure it is anhydrous. The specific conductance of the purified solvent should be measured and should be very low.[2]

  • Determination of the Cell Constant: The conductivity cell is calibrated using a standard aqueous KCl solution of known concentration and conductivity at a specific temperature (e.g., 298.15 K). The cell is rinsed thoroughly with deionized water and then with the standard KCl solution before measurement. The measured resistance (R) is used to calculate the cell constant (K_cell) using the formula: K_cell = κ_KCl * R_KCl, where κ_KCl is the known specific conductivity of the KCl solution.

  • Preparation of the Stock Solution: A stock solution of the onium salt in acetonitrile is prepared by accurately weighing a known mass of the dried salt and dissolving it in a known volume of the purified solvent in a volumetric flask.

  • Preparation of Solutions for Measurement: A series of solutions of different concentrations are prepared by accurately diluting the stock solution with the purified solvent using calibrated volumetric glassware.

  • Conductivity Measurement:

    • The conductivity cell is thoroughly rinsed with the purified solvent and then with the solution to be measured.

    • The cell is immersed in the sample solution in a measurement vessel, ensuring the electrodes are fully submerged.

    • The measurement vessel is placed in the thermostatic bath and allowed to reach thermal equilibrium (typically 15-20 minutes).[3]

    • The resistance or conductance of the solution is measured. The measurement should be repeated until a stable reading is obtained.

    • This process is repeated for all the prepared solutions, starting from the most dilute to the most concentrated, to minimize carryover effects.

  • Data Analysis: The measured conductance is converted to molar conductivity (Λ) for each concentration (c). The data is then analyzed using the Fuoss-Onsager equation or other appropriate conductivity models to determine the limiting molar conductivity (Λ₀) and the ion-pair association constant (Kₐ).

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining electrolytic conductivity can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Solvent_Purification Solvent Purification (Acetonitrile) Stock_Solution Stock Solution Preparation Solvent_Purification->Stock_Solution Electrolyte_Drying Electrolyte Drying (Onium Salt) Electrolyte_Drying->Stock_Solution Dilutions Serial Dilutions Stock_Solution->Dilutions Thermal_Equilibrium Thermal Equilibration in Thermostatic Bath Dilutions->Thermal_Equilibrium Cell_Calibration Cell Constant Determination (KCl) Conductivity_Reading Conductivity Measurement Cell_Calibration->Conductivity_Reading Thermal_Equilibrium->Conductivity_Reading Molar_Conductivity_Calc Calculate Molar Conductivity (Λ) Conductivity_Reading->Molar_Conductivity_Calc Fuoss_Onsager_Plot Fuoss-Onsager Analysis Molar_Conductivity_Calc->Fuoss_Onsager_Plot Determine_Parameters Determine Λ₀ and Kₐ Fuoss_Onsager_Plot->Determine_Parameters

Caption: Experimental workflow for electrolytic conductivity measurement.

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for the study of the electrolytic conductivity of quaternary onium salts in acetonitrile. While specific data for this compound remains elusive in the accessible literature, the principles and methodologies detailed herein, using Tetrabutylammonium bromide as a proxy, provide a robust framework for researchers and drug development professionals. The careful execution of the experimental protocol and the rigorous analysis of the conductivity data using appropriate theoretical models, such as the Fuoss-Onsager equation, are critical for elucidating the behavior of these electrolytes in non-aqueous media. Such studies are indispensable for the continued development of advanced electrochemical and synthetic applications.

References

An In-depth Technical Guide to Tetraphenylstibonium Compounds: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of tetraphenylstibonium compounds. The information is curated for researchers in chemistry and drug development, with a focus on detailed experimental protocols, quantitative data, and the elucidation of biological mechanisms.

Discovery and History

The exploration of organoantimony compounds dates back to the early 20th century, with pioneering work from German chemists. While the synthesis of various organoantimony compounds was explored during this period, the first definitive synthesis of a pentavalent organoantimony compound, pentaphenylantimony, was reported by G. Grüttner and M. Wiernik in 1915. Their work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the subsequent development of related compounds.

Earlier, in 1904, P. Pfeiffer and K. Tappermann, also in Berichte der deutschen chemischen Gesellschaft, described the reactions of organometallic compounds, contributing to the growing body of knowledge that would eventually lead to the synthesis of tetra- and penta-substituted organoantimony species. The tetraphenylstibonium cation, [Sb(C₆H₅)₄]⁺, represents a stable derivative of these early discoveries and has since become a versatile tool in both chemistry and, more recently, in biomedical research.

The general workflow for the historical development and synthesis of these compounds can be visualized as follows:

Discovery_and_Synthesis Logical Flow: From Early Discoveries to Modern Applications A Early Organometallic Chemistry (Early 1900s) B Pfeiffer & Tappermann (1904) Organometallic Reactions A->B C Grüttner & Wiernik (1915) First Pentaphenylantimony Synthesis B->C D Development of Synthetic Routes to Tetraphenylstibonium Salts C->D E Physicochemical Characterization (Spectroscopy, Properties) D->E F Exploration of Biological Activity (Antimicrobial, Anticancer) D->F G Modern Applications in Drug Development & Catalysis E->G F->G

Caption: Logical progression from early discoveries to modern applications.

Physicochemical Properties

Tetraphenylstibonium salts are typically white, crystalline solids. Their solubility is dependent on the counter-ion and the solvent. Generally, they exhibit good solubility in polar organic solvents.

Table 1: Physical Properties of Selected Tetraphenylstibonium and Analogous Salts
CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Tetraphenylstibonium BromideC₂₄H₂₀BrSb510.10218-221Soluble in hot water, ethanol, chloroform
Tetraphenylstibonium ChlorideC₂₄H₂₀ClSb465.64202-205Soluble in water, ethanol
Tetraphenylphosphonium BromideC₂₄H₂₀BrP419.29295-300Soluble in water, ethanol, benzene, THF
Tetraphenylphosphonium ChlorideC₂₄H₂₀ClP374.85272-274Soluble in water, polar organic solvents
Table 2: Spectroscopic Data for the Tetraphenylstibonium Cation
SpectroscopyCharacteristic Signals
¹H NMR Multiplets in the range of δ 7.5-8.0 ppm, corresponding to the aromatic protons of the phenyl groups.
¹³C NMR Signals in the aromatic region (typically δ 125-135 ppm), with distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings.
IR (Infrared) Characteristic absorption bands for the phenyl groups, including C-H stretching (~3050 cm⁻¹), C=C stretching (~1580, 1480, 1435 cm⁻¹), and C-H out-of-plane bending (~740, 690 cm⁻¹). A characteristic absorption for the Sb-C bond is also observed in the far-IR region.

Experimental Protocols: Synthesis of Tetraphenylstibonium Compounds

Several synthetic routes to tetraphenylstibonium salts have been established. Below are detailed protocols for two common methods.

Protocol 1: Synthesis of this compound from Triphenylstibine

This method is adapted from the work of Chatt and Mann.

Materials:

  • Triphenylstibine (Ph₃Sb)

  • Bromobenzene (PhBr)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

  • Hydrochloric acid (HCl), concentrated

  • Sodium bromide (NaBr)

  • Diethyl ether

  • Ice

Procedure:

  • A solution of triphenylstibine (1.0 eq) in dry benzene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution.

  • A solution of bromobenzene (1.0 eq) in dry benzene is added dropwise from the dropping funnel.

  • The mixture is heated to reflux and maintained at this temperature for 3 hours.

  • After cooling to room temperature, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are discarded. The aqueous layer is filtered and treated with a saturated solution of sodium bromide to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from hot water or ethanol to yield white, crystalline this compound.

Protocol 2: Synthesis of Tetraphenylstibonium Chloride from Triphenylstibine Dichloride

This method utilizes a Grignard reagent.

Materials:

  • Triphenylstibine dichloride (Ph₃SbCl₂)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Hydrochloric acid, dilute

  • Sodium chloride (NaCl)

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are placed in anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Triphenylstibine Dichloride: A solution of triphenylstibine dichloride (0.9 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The ether layer is separated, and the aqueous layer is washed with diethyl ether.

  • The aqueous layer is then saturated with sodium chloride to precipitate tetraphenylstibonium chloride.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow General Synthetic Workflow for Tetraphenylstibonium Salts cluster_0 Method 1: From Triphenylstibine cluster_1 Method 2: Grignard Reaction A1 Ph₃Sb + PhBr + AlCl₃ A2 Reaction in Benzene (Reflux) A1->A2 A3 Acidic Workup A2->A3 A4 Precipitation with NaBr A3->A4 A5 [Ph₄Sb]Br A4->A5 B1 PhMgBr (from PhBr + Mg) B2 Reaction with Ph₃SbCl₂ B1->B2 B3 Acidic Workup B2->B3 B4 Precipitation with NaCl B3->B4 B5 [Ph₄Sb]Cl B4->B5

Caption: Workflow for two common synthetic routes to tetraphenylstibonium salts.

Biological Activities and Potential for Drug Development

Recent research has highlighted the potential of tetraphenylstibonium compounds as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug development.

Antimicrobial Activity

Tetraphenylstibonium salts have demonstrated activity against a range of pathogenic bacteria. The proposed mechanism of action primarily involves the disruption of the bacterial cell membrane. The lipophilic nature of the tetraphenylstibonium cation facilitates its interaction with and insertion into the lipid bilayer of the bacterial membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Action A Tetraphenylstibonium Cation [Ph₄Sb]⁺ C Electrostatic and Lipophilic Interactions A->C B Bacterial Cell Membrane (Lipid Bilayer) B->C D Membrane Disruption & Increased Permeability C->D E Leakage of Intracellular Components (Ions, ATP) D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of antimicrobial action.

Anticancer Activity

Tetraphenylstibonium compounds have also emerged as promising candidates for cancer therapy. Their cytotoxic effects against various cancer cell lines are primarily attributed to the induction of apoptosis (programmed cell death).

Signaling Pathways in Apoptosis Induction:

The precise signaling pathways are still under investigation, but evidence suggests the involvement of key regulators of apoptosis:

  • Mitochondrial Pathway (Intrinsic Pathway): Tetraphenylstibonium compounds are thought to induce mitochondrial dysfunction. This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. The lipophilic cationic nature of the [Sb(C₆H₅)₄]⁺ moiety may facilitate its accumulation in the mitochondria, driven by the negative mitochondrial membrane potential.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for cell survival. Tetraphenylstibonium compounds may modulate the expression or activity of these proteins, shifting the balance towards apoptosis.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of proteases known as caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to the cleavage of cellular proteins and cell death.

  • Topoisomerase Inhibition: Some organoantimony compounds have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. Inhibition of these enzymes can lead to DNA damage and trigger apoptosis.

Anticancer_Mechanism Proposed Apoptosis Induction Pathways A Tetraphenylstibonium Compound B Mitochondrial Accumulation A->B C Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) A->C H Topoisomerase Inhibition A->H D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G Apoptosis F->G I DNA Damage H->I I->G

Caption: Proposed signaling pathways for anticancer activity.

Conclusion and Future Directions

Tetraphenylstibonium compounds, with their rich history rooted in early 20th-century organometallic chemistry, are experiencing a resurgence of interest due to their promising biological activities. Their straightforward synthesis and versatile chemical nature make them attractive scaffolds for further development. For researchers and drug development professionals, the lipophilic cationic character of the tetraphenylstibonium moiety offers a unique platform for designing molecules that can effectively target bacterial membranes and induce apoptotic pathways in cancer cells. Future research will likely focus on elucidating the detailed molecular targets and signaling pathways, as well as on synthesizing novel derivatives with enhanced efficacy and reduced toxicity for potential clinical applications.

An In-depth Technical Guide on the Ionic Nature of the Antimony-Carbon Bond in Tetraphenylstibonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ionic character of the antimony-carbon (Sb-C) bond in tetraphenylstibonium bromide. The document delves into theoretical considerations, presents relevant quantitative data, outlines detailed experimental and computational methodologies for characterization, and offers a logical workflow for assessing the bond's nature. This information is crucial for understanding the compound's stability, reactivity, and potential applications in fields such as medicinal chemistry and materials science.

Theoretical Framework: Understanding the Antimony-Carbon Bond

The nature of a chemical bond can be described as a spectrum ranging from purely covalent to purely ionic. The position of the antimony-carbon bond on this spectrum is determined by the difference in electronegativity between the two atoms and the overall electronic environment of the molecule. In this compound ([Sb(C₆H₅)₄]⁺Br⁻), the central antimony atom is in a +5 oxidation state, which significantly influences the polarization of the Sb-C bonds.

Electronegativity and Bond Polarity:

The electronegativity of an element is a measure of its ability to attract shared electrons in a chemical bond. The greater the difference in electronegativity (Δχ) between two bonded atoms, the more ionic character the bond will possess.

  • Pauling Electronegativity of Antimony (Sb): 2.05

  • Pauling Electronegativity of Carbon (C): 2.55

The electronegativity difference between antimony and carbon is relatively small (Δχ = 0.50). This value suggests a bond with predominantly covalent character. However, the formal positive charge on the antimony atom in the tetraphenylstibonium cation ([Sb(C₆H₅)₄]⁺) will induce a greater partial positive charge on the antimony and draw electron density from the phenyl rings, thereby increasing the ionic character of the Sb-C bonds.

Quantitative Data Presentation

To provide a clear comparison of the parameters influencing the Sb-C bond's ionic nature, the following data is summarized.

Table 1: Electronegativity and Atomic Radii

ParameterAntimony (Sb)Carbon (C)
Pauling Electronegativity 2.052.55
Covalent Radius (pm) ~139~76
Ionic Radius (Sb⁵⁺) (pm) 74-

Note: The ionic radius for carbon is not typically defined in this context.

Table 2: Bond Characteristics (Estimated and Experimental)

ParameterValueMethod/Reference
Sb-C Bond Length Not available in searched literature for [Sb(C₆H₅)₄]⁺Br⁻X-ray Crystallography (required)
Sb-C Bond Dissociation Energy ~215 kJ/mol (general for organoantimony compounds)Thermochemical data
Electrolyte Nature in Acetonitrile Weak ElectrolyteConductivity Measurements

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the Sb-C bond.

3.1. Synthesis of this compound for Analysis

A high-purity crystalline sample is required for most analytical techniques. A common synthetic route involves the reaction of triphenylstibine with bromobenzene in the presence of a Lewis acid catalyst, followed by purification.

  • Reaction: (C₆H₅)₃Sb + C₆H₅Br → [Sb(C₆H₅)₄]⁺Br⁻

  • Reactants: Triphenylstibine, Bromobenzene, Aluminum chloride (catalyst).

  • Solvent: Anhydrous carbon disulfide or a similar non-polar solvent.

  • Procedure:

    • Dissolve triphenylstibine and a catalytic amount of aluminum chloride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add bromobenzene dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for several hours. The product will precipitate out of the solution.

    • Filter the crude product and wash with the solvent to remove unreacted starting materials.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain high-purity crystals suitable for X-ray diffraction analysis.

3.2. X-ray Crystallography for Sb-C Bond Length Determination

Single-crystal X-ray diffraction is the definitive method for determining bond lengths in the solid state.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Procedure:

    • Mount a suitable single crystal of this compound on the diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

    • The refined model will provide precise coordinates for each atom, from which the Sb-C bond lengths can be calculated with high accuracy.

3.3. Conductivity Measurement for Assessing Ionic Character

The electrolytic behavior of this compound in solution provides qualitative and quantitative insights into its ionic nature.

  • Instrumentation: A conductivity meter with a calibrated conductivity cell.

  • Solvent: Acetonitrile (a polar aprotic solvent).

  • Procedure:

    • Prepare a series of solutions of this compound in acetonitrile of known concentrations.

    • Measure the conductivity of the pure solvent as a baseline.

    • Measure the conductivity of each prepared solution at a constant temperature.

    • Calculate the molar conductivity (Λm) for each concentration.

    • Plot molar conductivity against the square root of the concentration. The shape of this plot and the magnitude of the molar conductivity can be used to classify the compound as a strong, weak, or non-electrolyte. A weak electrolyte behavior suggests incomplete dissociation, indicating a significant covalent character in the solid-state that persists to some extent in solution.

Computational Protocols

Computational chemistry offers powerful tools to probe the electronic structure and bonding.

4.1. Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule.

  • Software: A quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Method: Density Functional Theory (DFT) is a suitable and widely used method. A functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) for C and H, and a larger basis set with effective core potential for Sb) should be employed.

  • Procedure:

    • Construct the 3D structure of the tetraphenylstibonium cation, [Sb(C₆H₅)₄]⁺.

    • Perform a geometry optimization calculation to find the lowest energy structure.

    • Following the geometry optimization, perform a population analysis calculation (e.g., using the Pop=Mulliken keyword in Gaussian).

    • The output will provide the Mulliken charges on each atom, including the antimony and the carbon atoms of the phenyl rings. A significant positive charge on the antimony and negative charges on the ipso-carbon atoms would indicate a polarized, partially ionic Sb-C bond.

Visualization of Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the ionic nature of the Sb-C bond in this compound.

Bond_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd conductivity Conductivity Measurements purification->conductivity bond_length Sb-C Bond Length Determination xrd->bond_length electrolyte_class Electrolyte Classification conductivity->electrolyte_class dft DFT Geometry Optimization mulliken Mulliken Population Analysis dft->mulliken charge_dist Atomic Charge Distribution mulliken->charge_dist conclusion Assessment of Sb-C Bond Ionic Nature bond_length->conclusion electrolyte_class->conclusion charge_dist->conclusion

Workflow for Sb-C bond characterization.

Conclusion

The assessment of the ionic nature of the antimony-carbon bond in this compound requires a multi-faceted approach combining theoretical calculations, spectroscopic data, and experimental measurements. The small electronegativity difference between antimony and carbon suggests a predominantly covalent bond. However, the formal positive charge on the antimony center and its weak electrolyte behavior in solution provide evidence for a degree of ionic character. A definitive quantification of this ionic character necessitates further experimental data, specifically a precise Sb-C bond length from X-ray crystallography and computational analysis of the charge distribution. The methodologies outlined in this guide provide a robust framework for researchers to conduct a thorough investigation into the bonding of this and related organoantimony compounds, which is essential for advancing their application in drug development and other scientific disciplines.

Methodological & Application

Tetraphenylstibonium Bromide: Applications and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylstibonium bromide, an organoantimony compound, holds potential as a catalyst and reagent in various organic synthesis protocols. While its applications are not as extensively documented as its phosphonium and ammonium analogs, the existing literature on organoantimony chemistry suggests its utility in key transformations, particularly in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This document provides an overview of its potential applications, detailed experimental protocols based on analogous systems, and a summary of relevant data.

Organoantimony compounds are known to act as effective catalysts in the cycloaddition of CO2 with epoxides.[1] This reactivity is attributed to the Lewis acidic nature of the antimony center, which can activate the epoxide ring towards nucleophilic attack. This compound, as an onium salt, is also expected to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, a role well-established for compounds like tetrabutylammonium bromide (TBAB) and tetraphenylphosphonium bromide.

Key Application: Catalysis of Cycloaddition of CO2 to Epoxides

The synthesis of cyclic carbonates from carbon dioxide and epoxides is a prominent application for organoantimony catalysts.[1] This reaction is of significant interest as it represents a method for CO2 fixation into valuable chemical products. Cyclic carbonates are used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates.

Proposed Catalytic Cycle

The catalytic cycle for the cycloaddition of CO2 to epoxides using a stibonium bromide catalyst is believed to proceed through the following key steps:

  • Epoxide Activation: The Lewis acidic antimony center of the tetraphenylstibonium cation coordinates to the oxygen atom of the epoxide, activating it for nucleophilic attack.

  • Ring-Opening: The bromide anion attacks one of the carbon atoms of the activated epoxide, leading to the opening of the epoxide ring and the formation of a haloalkoxide intermediate.

  • CO2 Insertion: The resulting alkoxide attacks a molecule of carbon dioxide, leading to the formation of a carbonate intermediate.

  • Ring-Closure and Catalyst Regeneration: An intramolecular nucleophilic substitution occurs, where the oxygen anion displaces the bromide ion, forming the cyclic carbonate and regenerating the this compound catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle for Cyclic Carbonate Synthesis Epoxide Epoxide Activated_Epoxide Activated_Epoxide Epoxide->Activated_Epoxide Haloalkoxide_Intermediate Haloalkoxide_Intermediate Activated_Epoxide->Haloalkoxide_Intermediate Ring-Opening (Br-) Carbonate_Intermediate Carbonate_Intermediate Haloalkoxide_Intermediate->Carbonate_Intermediate CO2 Insertion Cyclic_Carbonate Cyclic_Carbonate Carbonate_Intermediate->Cyclic_Carbonate Ring-Closure Catalyst Ph4Sb+Br- Carbonate_Intermediate->Catalyst Catalyst Regeneration Catalyst->Activated_Epoxide Epoxide Activation

Proposed catalytic cycle for the synthesis of cyclic carbonates.

Experimental Protocols

General Protocol for the Synthesis of Propylene Carbonate

Materials:

  • Propylene oxide

  • This compound (Catalyst)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

  • Carbon dioxide (high purity)

Procedure:

  • To a clean and dry high-pressure reactor, add propylene oxide and a catalytic amount of this compound (e.g., 0.5-5 mol% relative to the epoxide).

  • Seal the reactor and purge with low-pressure carbon dioxide three times to remove air.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 1-10 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-24 hours), monitoring the pressure to observe CO2 uptake.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

  • The resulting product mixture can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propylene oxide and the yield of propylene carbonate.

  • Purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of cyclic carbonates using various onium salt catalysts, which can serve as a starting point for optimization with this compound.

CatalystSubstrateTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Tetrabutylammonium bromidePropylene Oxide1201.04>99>99
Tetraphenylphosphonium bromideStyrene Oxide1002.089598
Organoantimony Compounds (general)Various Epoxides80-1401-52-10HighHigh[1]

Note: The data for tetrabutylammonium bromide and tetraphenylphosphonium bromide are representative and sourced from general literature on phase-transfer catalysis. Specific yields and conditions can vary significantly based on the full experimental setup.

Workflow for Catalyst Screening and Optimization

The following workflow can be employed by researchers to evaluate the efficacy of this compound as a catalyst and optimize reaction conditions.

Experimental_Workflow cluster_workflow Catalyst Screening and Optimization Workflow Start Start Select_Substrates Select Epoxide Substrates Start->Select_Substrates Initial_Screening Initial Catalyst Screening (Ph4SbBr, Ph4PBr, Bu4NBr) Select_Substrates->Initial_Screening Analyze_Results_1 Analyze Conversion & Selectivity (GC/NMR) Initial_Screening->Analyze_Results_1 Is_Ph4SbBr_Active Is Ph4SbBr Active? Analyze_Results_1->Is_Ph4SbBr_Active Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time, Catalyst Loading) Is_Ph4SbBr_Active->Optimize_Conditions Yes End End Is_Ph4SbBr_Active->End No Analyze_Results_2 Analyze Optimized Results Optimize_Conditions->Analyze_Results_2 Substrate_Scope Evaluate Substrate Scope Analyze_Results_2->Substrate_Scope Mechanistic_Studies Mechanistic Studies (Optional) Substrate_Scope->Mechanistic_Studies Mechanistic_Studies->End

A typical workflow for evaluating a new catalyst.

Conclusion

This compound presents a promising, yet underexplored, candidate for catalysis in organic synthesis, particularly for the environmentally relevant conversion of CO2 and epoxides to cyclic carbonates. While detailed protocols and quantitative data for this specific stibonium salt are scarce, the well-established reactivity of analogous onium salts and other organoantimony compounds provides a strong foundation for its investigation. The protocols and workflows presented here offer a starting point for researchers to explore the catalytic potential of this compound and contribute to the expanding field of main-group element catalysis. Further research is warranted to fully elucidate its catalytic activity, optimize reaction conditions for various substrates, and explore its applications in other organic transformations.

References

Application Notes and Protocols: Tetraphenylstibonium Bromide in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylstibonium bromide, an organoantimony compound, holds potential for various applications in materials science, although it is less studied than its phosphonium analog, tetraphenylphosphonium bromide. This document provides an overview of the known properties and synthesis of this compound and explores potential applications by drawing parallels with its well-documented phosphonium counterpart. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate further research and application development.

Application Notes for this compound

Synthesis and Structure

This compound can be synthesized through the reaction of triphenylstibine with bromobenzene in the presence of aluminum chloride.[1] Another method involves the interaction of triphenylstibine dichloride with phenylmagnesium bromide.[1] The crystal structure of this compound features a distorted trigonal-bipyramidal coordination for the antimony atom.[2]

Electrical Properties

Studies on a series of tetraphenylstibonium halides have shown that their electrolytic conductivity in acetonitrile varies depending on the halide. This compound is classified as a weak electrolyte in this solvent.[2] This property is crucial for applications where controlled ionic conductivity is required.

Potential Applications in Materials Science (Inferred from Tetraphenylphosphonium Bromide)

While specific applications of this compound in materials science are not extensively documented, the known uses of its phosphonium analog, tetraphenylphosphonium bromide (TPPB), suggest potential areas of exploration. The similar structure of the tetraphenylstibonium cation suggests it could exhibit analogous functionalities.

Phase-Transfer Catalysis

Quaternary phosphonium salts like TPPB are effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[3] They are particularly useful in organic synthesis for enhancing reaction rates and yields under milder conditions.[3] Given its ionic nature, this compound could potentially serve a similar role in various organic transformations.

Polymer Science

Phosphonium salts are utilized in polymer science as catalysts for polymerization reactions and as flame retardants and thermal stabilizers in polymeric materials.[4] Their incorporation can enhance the mechanical strength, thermal stability, and fire resistance of polymers.[4] The bulky phenyl groups in this compound could impart thermal stability, making it a candidate for similar applications.

Nanomaterial Synthesis

In the synthesis of nanoparticles, quaternary ammonium and phosphonium salts can act as stabilizing or capping agents to control the size, shape, and dispersity of the nanoparticles. The specific role of this compound in this area remains to be explored but presents a viable research direction.

Quantitative Data

Table 1: Electrolytic Conductivity of Tetraphenylstibonium Halides in Acetonitrile [2]

CompoundMolar Conductivity (ΛM) (Ω-1 cm2 mol-1)Electrolyte Strength
Ph4SbFVery LowVery Weak
Ph4SbClLowWeak
Ph4SbBrLowWeak
Ph4SbIHighStrong

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • Triphenylstibine

  • Bromobenzene

  • Aluminum chloride

  • Anhydrous ether

  • Ice

  • Hydrochloric acid (concentrated)

Procedure:

  • Prepare a solution of phenylmagnesium bromide from magnesium and bromobenzene in anhydrous ether.

  • Add triphenylstibine dichloride dissolved in a suitable solvent to the Grignard reagent.

  • After the reaction is complete, treat the mixture with ice and concentrated hydrochloric acid.

  • Separate and discard the ether layer.

  • The crude this compound can be purified by recrystallization.

Protocol 2: Representative Protocol for Phase-Transfer Catalysis (using TPPB as an example)

This protocol describes a typical nucleophilic substitution reaction where TPPB acts as a phase-transfer catalyst.

Reaction: Alkylation of a cyanide salt with an alkyl halide.

Materials:

  • Sodium cyanide (NaCN)

  • 1-Bromooctane

  • Toluene

  • Tetraphenylphosphonium bromide (TPPB)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.

  • Add a solution of 1-bromooctane in toluene to the aqueous solution.

  • Add a catalytic amount of tetraphenylphosphonium bromide (typically 1-5 mol%) to the two-phase mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product (nonanenitrile).

  • Purify the product by distillation or column chromatography.

Visualizations

Synthesis_of_Tetraphenylstibonium_Bromide Triphenylstibine Triphenylstibine (Ph3Sb) Intermediate Reaction Intermediate Triphenylstibine->Intermediate Bromobenzene Bromobenzene (PhBr) Bromobenzene->Intermediate AlCl3 Aluminum Chloride (AlCl3) AlCl3->Intermediate Catalyst Ph4SbBr This compound (Ph4SbBr) Intermediate->Ph4SbBr

Caption: Synthesis of this compound.

Phase_Transfer_Catalysis NaCN Na⁺ + CN⁻ QCN_org Q⁺CN⁻ QBr_aq Q⁺Br⁻ (Catalyst) QBr_aq->QCN_org Anion Exchange RBr R-Br (Alkyl Halide) RBr->QBr_aq Catalyst Regeneration RCN R-CN (Product) RBr->RCN QCN_org->RBr Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

References

Application Notes and Protocols: Tetraphenylstibonium Bromide as a Supporting Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and electrochemical applications of tetraphenylstibonium bromide (Ph₄SbBr) as a supporting electrolyte. Detailed protocols for its use in electrochemical experiments are also presented.

Introduction

This compound is a quaternary stibonium salt that can be used as a supporting electrolyte in non-aqueous electrochemistry. Supporting electrolytes are crucial components of electrochemical systems; they increase the conductivity of the solution and minimize the iR drop, ensuring that the measured potential accurately reflects the potential at the electrode surface. The choice of a supporting electrolyte depends on several factors, including its solubility in the solvent, its electrochemical stability (potential window), and its interaction with the analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₀BrSb--INVALID-LINK--
Molecular Weight 510.1 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Melting Point 216-224 °C--INVALID-LINK--

Electrochemical Properties and Data

The electrochemical behavior of a supporting electrolyte is critical for its application. Key parameters include its conductivity and electrochemical potential window.

Conductivity

A study by Khan et al. (2010) investigated the electrolytic conductivity of tetraphenylstibonium halides in acetonitrile. Their findings indicated that this compound behaves as a weak electrolyte in this solvent. This is an important consideration, as a lower degree of dissociation can lead to lower solution conductivity compared to strong electrolytes.

CompoundSolventElectrolytic BehaviorMolar Conductivity (Λm) at 1:1 mole ratio with Br₂
Ph₄SbBr AcetonitrileWeak ElectrolyteNot Reported
Ph₄SbBr₃ AcetonitrileStrong Electrolyte125.9 S cm² mol⁻¹ (at 0.004293 mol dm⁻³)

Data from Khan et al., 2010.

The molar conductivity of the tribromide species (Ph₄SbBr₃), formed by the reaction of this compound with bromine, was found to be significantly higher, indicating it is a strong electrolyte.

Solubility
Electrochemical Potential Window

The electrochemical potential window is the range of potentials over which the electrolyte is stable and does not undergo oxidation or reduction. No experimental data for the electrochemical potential window of this compound has been found in the reviewed literature.

However, an estimation can be made based on related compounds. Quaternary ammonium and phosphonium salts with non-coordinating anions like hexafluorophosphate or perchlorate are known for their wide potential windows. The limiting factor for this compound is likely the oxidation of the bromide anion and the reduction of the tetraphenylstibonium cation. The oxidation of bromide in organic solvents typically occurs at potentials less positive than +1.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. The reduction of the tetraphenylstibonium cation is expected at very negative potentials. Therefore, the useful potential window is likely limited on the anodic (positive) side.

Experimental Protocols

The following are generalized protocols for the use of this compound as a supporting electrolyte in cyclic voltammetry. These should be adapted based on the specific experimental requirements.

Preparation of the Electrolyte Solution

Objective: To prepare a solution of known concentration of this compound in a suitable organic solvent.

Materials:

  • This compound (Ph₄SbBr)

  • Anhydrous electrochemical-grade solvent (e.g., acetonitrile, propylene carbonate)

  • Volumetric flask

  • Analytical balance

  • Inert atmosphere glovebox or Schlenk line (recommended)

Procedure:

  • Dry the this compound under vacuum at a suitable temperature (e.g., 60-80 °C) for several hours to remove any residual water.

  • Inside an inert atmosphere glovebox, accurately weigh the required amount of dried Ph₄SbBr to achieve the desired concentration (typically 0.1 M).

  • Transfer the weighed salt to a volumetric flask.

  • Add a portion of the anhydrous solvent to the flask and swirl to dissolve the salt.

  • Once dissolved, add more solvent to bring the volume to the calibration mark of the flask.

  • Stopper the flask and invert several times to ensure a homogeneous solution.

  • Store the electrolyte solution under an inert atmosphere.

Electrolyte_Preparation cluster_prep Electrolyte Solution Preparation Dry Dry Ph4SbBr Weigh Weigh Ph4SbBr Dry->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Store Store under Inert Atmosphere Dilute->Store

Fig. 1: Workflow for electrolyte solution preparation.
Cyclic Voltammetry Protocol

Objective: To perform a cyclic voltammetry experiment using this compound as the supporting electrolyte.

Materials:

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Potentiostat

  • Prepared electrolyte solution (0.1 M Ph₄SbBr in a suitable solvent)

  • Analyte of interest

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using appropriate polishing materials (e.g., alumina slurry).

    • Rinse the electrode with the solvent to be used in the experiment.

    • Ensure the reference and counter electrodes are clean.

  • Cell Assembly:

    • Assemble the electrochemical cell with the three electrodes.

    • Add the electrolyte solution to the cell.

    • If studying an analyte, add the analyte to the electrolyte solution to the desired concentration.

  • De-aeration:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate.

    • Important: First, run a cyclic voltammogram of the supporting electrolyte solution without the analyte to determine the potential window of the solvent-electrolyte system.

    • Run the cyclic voltammetry experiment with the analyte.

    • Save and analyze the resulting data.

CV_Workflow cluster_workflow Cyclic Voltammetry Workflow Prep Prepare Electrodes Assemble Assemble Cell Prep->Assemble Deaerate De-aerate Solution Assemble->Deaerate Blank Run Blank CV (Electrolyte only) Deaerate->Blank Analyte Add Analyte and Run CV Blank->Analyte Analyze Analyze Data Analyte->Analyze

Fig. 2: Experimental workflow for cyclic voltammetry.

Safety Precautions

  • This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

Summary and Recommendations

This compound can be used as a supporting electrolyte in non-aqueous electrochemistry, particularly in applications where the presence of more common cations or anions might interfere with the reaction of interest. However, researchers should be aware of the following:

  • It is a weak electrolyte in acetonitrile, which may result in lower solution conductivity compared to salts like tetrabutylammonium hexafluorophosphate.

  • The electrochemical potential window is not well-documented and is likely limited on the anodic side due to the oxidation of the bromide anion. It is crucial to experimentally determine the potential window in the chosen solvent system before studying an analyte.

  • Due to the lack of extensive data, it is recommended to validate its use for specific applications by comparing the results with those obtained using a well-characterized supporting electrolyte.

These application notes are intended to serve as a guide. For critical applications, it is essential to perform thorough validation experiments.

Application Notes and Protocols: The Role of Tetraphenylstibonium Bromide in Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them highly attractive for a wide range of applications, including as green solvents, catalysts, and electrolytes. A crucial step in the synthesis of certain types of ionic liquids, particularly cyclic carbonate-based ILs, involves the cycloaddition of carbon dioxide (CO₂) to epoxides. This reaction is often catalyzed by onium salts, with quaternary ammonium and phosphonium salts being the most extensively studied.

This document focuses on the prospective role of tetraphenylstibonium bromide (Ph₄SbBr) in this synthetic pathway. While direct and extensive literature on the catalytic activity of this compound in ionic liquid synthesis is limited, its function can be inferred from the well-established mechanism of analogous onium salts. It is proposed that this compound acts as a potent catalyst, primarily through the nucleophilic action of the bromide ion, to facilitate the formation of cyclic carbonates from epoxides and CO₂, which are versatile precursors to various functional ionic liquids.

Principle of Catalysis: An Analogous Approach

The catalytic cycle of onium salts in the cycloaddition of CO₂ to epoxides is a well-understood process. It is hypothesized that this compound follows a similar mechanistic pathway. The primary role of the salt is to provide a nucleophilic bromide anion.

The proposed mechanism involves two main stages:

  • Epoxide Ring-Opening: The bromide anion (Br⁻) from this compound performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the sterically less hindered C-O bond, forming a haloalkoxide intermediate.

  • CO₂ Insertion and Cyclization: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon atom of carbon dioxide. This step forms a carbonate intermediate. Subsequently, an intramolecular cyclization occurs, yielding the five-membered cyclic carbonate and regenerating the bromide catalyst, which can then participate in a new catalytic cycle.

Applications in Ionic Liquid Synthesis

The cyclic carbonates formed through this catalytic process are not only valuable chemical entities in their own right but also serve as key intermediates in the synthesis of specialized ionic liquids. For instance, reaction of the cyclic carbonate with an amine can yield functionalized carbamates, which are a class of ionic liquids with potential applications in CO₂ capture and as electrolytes.

Experimental Protocols (Based on Analogous Onium Salt Catalysis)

Due to the limited availability of specific experimental data for this compound, the following protocols are based on well-established procedures using tetrabutylammonium bromide (TBAB), a commonly used and effective catalyst for the cycloaddition of CO₂ to epoxides. These protocols can be adapted for use with this compound, with the acknowledgment that optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

Materials:

  • Propylene oxide

  • This compound (or Tetrabutylammonium bromide as a reference)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Carbon dioxide (high purity)

Procedure:

  • To a high-pressure autoclave reactor, add propylene oxide and the onium salt catalyst (e.g., 0.5-2 mol% relative to the epoxide).

  • Seal the reactor and purge with low-pressure CO₂ two to three times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-40 bar).

  • Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.[1]

  • Maintain the reaction conditions for a specified time (e.g., 2-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

  • The product, propylene carbonate, can be purified by distillation or other chromatographic techniques.

Protocol 2: Synthesis of Styrene Carbonate from Styrene Oxide and CO₂ under Atmospheric Pressure

Materials:

  • Styrene oxide

  • This compound (or Tetrabutylammonium bromide as a reference)

  • Solvent (optional, e.g., DMF)

  • Reaction flask with a condenser and a CO₂ inlet (balloon or continuous flow)

Procedure:

  • In a round-bottom flask, dissolve styrene oxide and the catalyst (e.g., 1-5 mol%) in a suitable solvent if necessary. Solvent-free conditions are often preferred.[2]

  • Purge the flask with CO₂.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) under a CO₂ atmosphere (a CO₂-filled balloon is often sufficient).[2]

  • Stir the reaction mixture for the required time (e.g., 4-24 hours) while monitoring the progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of cyclic carbonates using onium salt catalysts, primarily tetrabutylammonium bromide (TBAB), which can serve as a benchmark for evaluating the performance of this compound.

Table 1: Catalytic Activity of Onium Salts in the Synthesis of Propylene Carbonate

Catalyst (mol%)EpoxidePressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
TBAB (1)Propylene Oxide351503>90>90[1]
Talc/TBABPropylene Oxide10-35100-150->90>90[1]
QAS-trzPic₄ (0.5)Epichlorohydrin201006>99-[2]

Table 2: Substrate Scope for Cyclic Carbonate Synthesis using a Quaternary Ammonium Salt Catalyst (QAS-trzPic₄) at 20 atm CO₂ and 100 °C for 6h [2]

EpoxideConversion (%)
Epichlorohydrin>99
Propylene Oxide96
Styrene Oxide88
1,2-Butylene Oxide94
Glycidyl Phenyl Ether99

Visualizations

Logical Workflow for Catalyst Screening in Ionic Liquid Synthesis

G cluster_0 Catalyst Selection and Preparation cluster_1 Cycloaddition Reaction cluster_2 Analysis and Optimization cluster_3 Ionic Liquid Synthesis A Select Onium Salt Catalysts (e.g., Ph4SbBr, TBAB) B Characterize Catalysts (NMR, IR, etc.) A->B D Set Up High-Pressure Reactor B->D C Choose Epoxide Substrate C->D E Run Reaction under Controlled Temperature and CO2 Pressure D->E F Monitor Reaction Progress (GC, HPLC) E->F G Analyze Product Yield and Selectivity F->G H Compare Catalyst Performance G->H J Purify Cyclic Carbonate G->J H->A I Optimize Reaction Conditions (Temp, Pressure, Catalyst Load) H->I I->E K React Cyclic Carbonate with Nucleophile (e.g., Amine) J->K L Characterize Final Ionic Liquid K->L

Caption: Workflow for screening catalysts like this compound.

Proposed Catalytic Cycle for this compound

G cluster_cycle Catalytic Cycle Ph4SbBr Ph4Sb⁺ Br⁻ A Ring-Opening Ph4SbBr->A Br⁻ Epoxide Epoxide Epoxide->A CO2 CO₂ B CO₂ Insertion CO2->B Cyclic Carbonate Cyclic Carbonate A->B Haloalkoxide Intermediate C Cyclization B->C Carbonate Intermediate C->Ph4SbBr Catalyst Regeneration C->Cyclic Carbonate

Caption: Proposed catalytic cycle for this compound.

Conclusion

This compound holds significant potential as a catalyst in the synthesis of ionic liquids, particularly through the cycloaddition of CO₂ and epoxides. By analogy with well-studied ammonium and phosphonium salts, it is expected to facilitate this transformation efficiently. The provided protocols and data, based on these analogous systems, offer a solid foundation for researchers to explore the catalytic activity of this compound. Further investigation is warranted to fully elucidate its catalytic efficacy and optimize reaction conditions, which could lead to novel and efficient synthetic routes for a variety of functional ionic liquids.

References

Tetraphenylstibonium Bromide as a Reagent for Anion Recognition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anion recognition is a rapidly advancing field in supramolecular chemistry with significant implications for environmental monitoring, medical diagnostics, and drug development. The design and synthesis of selective anion receptors are crucial for these applications. Tetraphenylstibonium bromide, a quaternary antimony salt, presents potential as an anion recognition agent due to the Lewis acidic nature of the antimony center, which can facilitate interactions with anionic species. This document provides a guide to the potential applications and generalized experimental protocols for investigating the anion recognition properties of this compound.

Principle of Anion Recognition

The proposed mechanism for anion recognition by this compound involves the interaction of the electron-deficient antimony (Sb) center of the tetraphenylstibonium cation ([Sb(C₆H₅)₄]⁺) with an incoming anion (A⁻). This interaction can be a combination of electrostatic forces and Lewis acid-base interactions. The strength and selectivity of this binding are influenced by factors such as the size, charge density, and geometry of the anion, as well as the solvent used in the experiment.

Potential Applications

  • Sensing of Halide Anions: Investigation of the selective binding of fluoride (F⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).

  • Detection of Environmentally and Biologically Relevant Anions: Exploring the recognition of anions such as cyanide (CN⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻).

Data Presentation

Due to the absence of specific experimental data for this compound in the literature, the following table is a template for presenting quantitative data that would be obtained from anion binding studies.

Table 1: Template for Anion Binding Data for this compound

Anion (Guest)SolventTechniqueBinding Constant (Kₐ) (M⁻¹)Stoichiometry (Host:Guest)Limit of Detection (LOD) (M)
Fluoride (F⁻)¹H NMR / ¹⁹F NMRData to be determinedData to be determinedData to be determined
Chloride (Cl⁻)¹H NMRData to be determinedData to be determinedData to be determined
Bromide (Br⁻)¹H NMRData to be determinedData to be determinedData to be determined
Iodide (I⁻)¹H NMRData to be determinedData to be determinedData to be determined
Cyanide (CN⁻)UV-Vis / FluorescenceData to be determinedData to be determinedData to be determined
Acetate (CH₃COO⁻)¹H NMRData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for common techniques used to study anion recognition.

¹H NMR Titration for Halide and Oxoanion Recognition

Objective: To determine the binding constant (Kₐ) and stoichiometry of the interaction between this compound and an anion in solution.

Materials:

  • This compound ([Sb(C₆H₅)₄]Br)

  • Tetrabutylammonium salt of the anion of interest (e.g., tetrabutylammonium fluoride - TBAF)

  • Deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆)

  • NMR tubes

  • Micropipettes

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (Host) of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the tetrabutylammonium salt of the anion (Guest) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Titration:

    • Add a fixed volume (e.g., 0.5 mL) of the Host solution to an NMR tube.

    • Record the ¹H NMR spectrum of the free Host.

    • Add small aliquots of the Guest stock solution to the NMR tube containing the Host solution.

    • After each addition, shake the NMR tube to ensure thorough mixing and record the ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the Host protons no longer change significantly, indicating saturation of the binding sites. Typically, 1 to 2 equivalents of the guest are sufficient, but this can vary.

  • Data Analysis:

    • Monitor the change in the chemical shift (Δδ) of one or more of the aromatic protons of the tetraphenylstibonium cation.

    • Plot the change in chemical shift (Δδ) as a function of the molar ratio of Guest to Host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to calculate the binding constant (Kₐ).

NMR_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Host_Sol Prepare Host Solution (this compound) Start NMR of Free Host Host_Sol->Start Guest_Sol Prepare Guest Solution (Anion Salt) Add_Guest Add Aliquot of Guest Guest_Sol->Add_Guest Start->Add_Guest Mix Mix Thoroughly Add_Guest->Mix Record_NMR Record 1H NMR Spectrum Mix->Record_NMR Record_NMR->Add_Guest Repeat until saturation Plot_Data Plot Δδ vs. [Guest]/[Host] Record_NMR->Plot_Data Fit_Data Fit to Binding Isotherm Plot_Data->Fit_Data Ka Determine Binding Constant (Ka) Fit_Data->Ka

Caption: Workflow for ¹H NMR titration experiment.

UV-Vis Spectroscopy for Cyanide Recognition

Objective: To investigate the interaction between this compound and cyanide ions, which may induce a change in the electronic environment of the phenyl rings.

Materials:

  • This compound

  • Tetrabutylammonium cyanide (TBACN)

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Micropipettes

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 mM) in the chosen solvent.

    • Prepare a stock solution of TBACN (e.g., 10 mM) in the same solvent.

  • Measurement:

    • Place a known volume of the this compound solution in a cuvette and record its UV-Vis absorption spectrum.

    • Add small aliquots of the TBACN stock solution to the cuvette.

    • After each addition, mix the solution and record the UV-Vis spectrum.

    • Continue until no further changes in the spectrum are observed.

  • Data Analysis:

    • Monitor changes in the absorbance at a specific wavelength or the appearance of new absorption bands.

    • Plot the change in absorbance versus the concentration of the added cyanide.

    • The binding constant can be determined using methods such as the Benesi-Hildebrand plot, assuming a 1:1 stoichiometry.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Receptor_Sol Prepare Receptor Solution (this compound) Start_UV Record UV-Vis of Free Receptor Receptor_Sol->Start_UV Anion_Sol Prepare Anion Solution (Cyanide Salt) Add_Anion Add Aliquot of Anion Anion_Sol->Add_Anion Start_UV->Add_Anion Mix_UV Mix Solution Add_Anion->Mix_UV Record_UV Record UV-Vis Spectrum Mix_UV->Record_UV Record_UV->Add_Anion Repeat until saturation Plot_Abs Plot ΔAbsorbance vs. [Anion] Record_UV->Plot_Abs Calc_Ka Calculate Binding Constant (Ka) Plot_Abs->Calc_Ka

Caption: Workflow for UV-Vis titration experiment.

Visualization of Binding

The following diagram illustrates the proposed interaction between the tetraphenylstibonium cation and an anion.

Binding_Interaction Sb Sb+ Ph1 Ph Sb->Ph1 Ph2 Ph Sb->Ph2 Ph3 Ph Sb->Ph3 Ph4 Ph Sb->Ph4 Anion A⁻ Sb->Anion Electrostatic/ Lewis Acid-Base Interaction

Caption: Proposed anion binding by tetraphenylstibonium.

Conclusion

This compound holds promise as a reagent for anion recognition. The provided generalized protocols for NMR and UV-Vis spectroscopy offer a foundational approach for researchers to begin exploring its capabilities. It is imperative that these methods are carefully optimized and validated for each specific anion and experimental condition. The systematic collection of binding data will be essential to fully characterize the potential of this compound in the field of supramolecular anion recognition.

Application Notes and Protocols: The Coordination Chemistry of Tetraphenylstibonium Bromide with Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of tetraphenylstibonium bromide ([Ph₄Sb]Br) with metal ions. Due to a notable scarcity of documented instances where this compound acts as a direct ligand to a metal center, this document focuses on its well-established role as a bulky cation for the crystallization and isolation of anionic metal complexes. The protocols provided are based on established synthetic methodologies for the parent compound and general principles of coordination chemistry.

Introduction

This compound is a quaternary organoantimony salt. In the realm of coordination chemistry, large, singly charged cations like tetraphenylstibonium ([Ph₄Sb]⁺) are frequently employed to precipitate and stabilize anionic metal complexes from solution. The large size and charge dispersal of the [Ph₄Sb]⁺ cation lead to the formation of crystalline salts with anionic metal halides, cyanides, and other complex anions. This facilitates their characterization by techniques such as X-ray crystallography.

While direct coordination of the bromide ion from [Ph₄Sb]Br to a metal center is not widely reported, the fundamental principles of ligand exchange and coordination allow for the postulation of such interactions. These notes will cover both the primary role as a counterion and the theoretical potential as a ligand.

Physicochemical Data of this compound

A foundational understanding of the parent compound is crucial. The structural parameters of this compound have been determined by X-ray crystallography.

Table 1: Selected Crystallographic Data for Tetraphenylantimony(V) Bromide [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.293(3)
b (Å)10.616(3)
c (Å)12.507(2)
β (°)105.60(1)
Sb-Br bond length (Å)2.965(1)
Apical Sb-C bond length (Å)2.151(9)
Mean Equatorial Sb-C bond length (Å)2.102(9)
Molecular GeometryTrigonal bipyramidal

Source: Ferguson, G., Glidewell, C., Lloyd, D., & Metcalfe, S. (1988). Effect of the counter-ion on the structures of tetraphenylantimony(V)–stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. J. Chem. Soc., Perkin Trans. 2, 731-735.[1]

Tetraphenylstibonium_Bromide_Structure

Experimental Protocols

This protocol is adapted from the synthesis of tetraphenylstibonium halides.

Objective: To synthesize the starting material, this compound.

Materials:

  • Triphenylantimony (Ph₃Sb)

  • Bromobenzene (PhBr)

  • Anhydrous aluminium chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Standard glassware for reflux and filtration

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve triphenylantimony in dry dichloromethane.

  • Add an equimolar amount of bromobenzene to the solution.

  • Slowly add a catalytic amount of anhydrous aluminium chloride to the stirred solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to the cooled solution to precipitate the crude product.

  • Collect the white precipitate by vacuum filtration and wash with copious amounts of diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system, such as dichloromethane/diethyl ether or ethanol/water, to obtain pure this compound crystals.

  • Dry the crystals under vacuum and characterize by melting point, elemental analysis, and spectroscopy (IR, NMR).

Synthesis_Workflow

Objective: To synthesize and crystallize an anionic metal halide complex, for example, [Ph₄Sb]₂[MCl₄], where M is a divalent metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺).

Materials:

  • A soluble salt of the desired metal (e.g., CoCl₂, NiCl₂, CuCl₂)

  • This compound

  • Lithium chloride (LiCl) or another suitable chloride source

  • Ethanol or acetonitrile

  • Diethyl ether

Procedure:

  • In a beaker, dissolve the metal chloride salt in a minimal amount of ethanol.

  • In a separate beaker, dissolve a stoichiometric excess of lithium chloride in ethanol.

  • Add the lithium chloride solution to the metal chloride solution with stirring. This will favor the formation of the tetrachlorometallate anion, [MCl₄]²⁻, in solution.

  • In a third beaker, dissolve two molar equivalents of this compound in ethanol.

  • Slowly add the this compound solution to the stirred solution containing the [MCl₄]²⁻ anion.

  • A precipitate of the desired complex, [Ph₄Sb]₂[MCl₄], should form immediately.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash with ethanol followed by diethyl ether.

  • The crude product can be recrystallized by slow evaporation of a solution in a suitable solvent like acetonitrile or by vapor diffusion of an anti-solvent like diethyl ether into the acetonitrile solution.

  • Characterize the resulting crystals by X-ray crystallography, elemental analysis, and spectroscopy.

Counterion_Role

Applications in Research and Drug Development

  • Crystallization Agent: The primary application of this compound in coordination chemistry is as a precipitating and crystallizing agent for large anionic metal complexes. This is particularly useful in the synthesis of novel materials and model compounds for bioinorganic systems.

  • Phase Transfer Catalysis: Although less common than its phosphonium and ammonium analogues, the lipophilic nature of the tetraphenylstibonium cation allows it to be explored in phase transfer catalysis, facilitating the transfer of anionic reactants between aqueous and organic phases.

  • Precursor for Organoantimony Compounds: this compound serves as a key precursor for the synthesis of other pentavalent organoantimony compounds through the substitution of the bromide ligand.

Characterization of Metal Complexes

When this compound is used to form a salt with an anionic metal complex, a suite of analytical techniques is employed for full characterization:

  • X-ray Crystallography: This is the definitive method to determine the solid-state structure, including the geometry of the anionic metal complex and its interaction with the tetraphenylstibonium counterions.

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra will be dominated by the phenyl modes of the cation. However, characteristic vibrations of the anionic metal complex (e.g., metal-halide stretches) can be identified.

  • UV-Vis Spectroscopy: The electronic spectrum is useful for characterizing the d-d transitions of the metal center in the anionic complex, providing information about its coordination environment and oxidation state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will primarily show the signals for the phenyl groups of the cation. If the metal complex is diamagnetic, NMR of other nuclei (e.g., ¹⁹⁵Pt, ¹¹³Cd) can be informative.

  • Elemental Analysis: Provides the empirical formula of the salt, confirming the ratio of cation to anionic metal complex.

Conclusion

While the direct coordination of this compound to metal ions as a primary ligand is not a well-documented area of research, its utility as a bulky counterion is significant in the field of coordination chemistry. It enables the isolation and structural characterization of a wide variety of anionic metal complexes, which is crucial for advancing our understanding of their structure, bonding, and potential applications, including those in drug development. The protocols and data presented herein provide a foundational resource for researchers utilizing this important chemical tool.

References

Application Notes and Protocols for Conductivity Measurements of Tetraphenylstibonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylstibonium bromide (Ph₄SbBr) is a quaternary organoantimony compound that has applications in various chemical syntheses and as an electrolyte. Understanding its conductivity is crucial for its use in electrochemical applications and for characterizing its behavior in solution. These application notes provide a detailed protocol for measuring the electrolytic conductivity of this compound in acetonitrile, based on established methodologies.

Experimental Principles

The conductivity of an electrolyte solution is a measure of its ability to conduct electricity. This property is dependent on the concentration of ions, their mobility, and the temperature of the solution. For this compound, the conductivity in a solvent like acetonitrile provides insight into its degree of dissociation into tetraphenylstibonium (Ph₄Sb⁺) and bromide (Br⁻) ions. The molar conductivity (Λ) can be calculated from the specific conductivity (κ) and the concentration (C) of the solution, offering a standardized measure of its electrolytic behavior.

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • This compound (Ph₄SbBr)

    • Acetonitrile (CH₃CN), conductivity grade

  • Apparatus:

    • Conductivity meter with a dip-type conductivity cell

    • Volumetric flasks

    • Pipettes

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Thermostatic water bath

Synthesis of this compound

For researchers who need to synthesize the compound in-house, a general procedure is as follows:

  • A hot solution of triphenylantimony (Ph₃Sb) in a suitable solvent is prepared.

  • Bromobenzene (PhBr) is added to the solution.

  • The mixture is refluxed for a specified period.

  • Upon cooling, the crude product precipitates.

  • The solid is filtered, washed, and recrystallized to obtain pure this compound. The melting point of the purified product is in the range of 200-213 °C.[1]

Protocol for Conductivity Measurement
  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile of a known concentration (e.g., 0.01 M).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations for analysis.[1]

  • Instrument Calibration:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions of known conductivity.

  • Conductivity Measurement:

    • Equilibrate the this compound solutions to a constant temperature using a thermostatic water bath.

    • Immerse the conductivity cell in the test solution, ensuring the electrodes are fully covered.

    • Gently stir the solution to ensure homogeneity.

    • Record the conductivity reading once it stabilizes.

    • Rinse the conductivity cell with deionized water and then with the next solution to be measured between each reading.

  • Data Analysis:

    • Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (1000 * κ) / C where:

      • Λ is the molar conductivity (in S cm² mol⁻¹)

      • κ is the specific conductivity (in S cm⁻¹)

      • C is the molar concentration (in mol dm⁻³)

Data Presentation

The following table summarizes the conductivity data for this compound in acetonitrile at various concentrations.

CompoundConcentration (mol dm⁻³)√C (mol dm⁻³)10³κ (S cm⁻¹)Λ (S cm² mol⁻¹)
(C₆H₅)₄SbBr0.00219800.046880.046020.93
0.00411000.064110.064015.57
0.01000000.100000.100010.00
0.01346000.116020.11608.62

Data extracted from "Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides".[1]

Visualization

Experimental Workflow for Conductivity Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution of Ph4SbBr in Acetonitrile B Perform Serial Dilutions A->B D Equilibrate Solution Temperature B->D C Calibrate Conductivity Meter E Measure Conductivity D->E F Record Stabilized Reading E->F G Calculate Molar Conductivity (Λ) F->G

Caption: Workflow for the preparation and measurement of the conductivity of this compound solutions.

Discussion

The conductivity measurements indicate that this compound behaves as a weak electrolyte in acetonitrile.[1] The molar conductivity decreases with increasing concentration, which is typical for weak electrolytes due to incomplete dissociation. For more advanced studies, conductometric titrations can be performed to investigate the formation of other species in solution, such as trihalides. For instance, titrating a solution of this compound with bromine can lead to the formation of the tribromide ion (Br₃⁻), which can be monitored by the change in conductivity.[1]

Conclusion

This document provides a comprehensive guide for the experimental setup and measurement of the conductivity of this compound. The detailed protocol, data presentation, and workflow visualization are intended to assist researchers in accurately determining the electrolytic properties of this compound, which is essential for its application in various fields of chemical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tetraphenylstibonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis yield of Tetraphenylstibonium bromide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Grignard Reaction Route: This method involves the reaction of triphenylantimony dibromide with phenylmagnesium bromide (a Grignard reagent).

  • Direct Arylation Route: This route consists of the reaction between triphenylstibine and bromobenzene in the presence of a catalyst, such as aluminum chloride.

Q2: What are the typical yields for each synthesis route?

A2: Yields can vary significantly based on reaction conditions and purification methods. The following table summarizes typical yields reported in the literature.

Synthesis RouteReactantsCatalyst/ReagentTypical YieldReference
Grignard ReactionTriphenylantimony dibromide, Phenylmagnesium bromide-HighInferred from analogous reactions
Direct ArylationTriphenylstibine, BromobenzeneAluminum chlorideModerate to HighInferred from analogous reactions

Note: Specific yield percentages for this compound are not consistently reported in publicly available literature. The yields are inferred from similar reported syntheses.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as triphenylstibine or triphenylantimony dibromide, as well as side products like biphenyl (from the Grignard reaction) and other organoantimony species. The choice of purification method is crucial for removing these impurities.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical and often involves trial and error. Common solvents for recrystallization of similar tetra-aryl onium salts include water, ethanol, or solvent mixtures like chloroform/ethyl acetate.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield

Q: My reaction yield is consistently low or I am not getting any product. What are the potential causes and solutions?

A: Low or no yield can stem from several factors, depending on the synthetic route.

For the Grignard Reaction Route:

  • Issue: Inactive Grignard Reagent. The Grignard reagent is highly sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Issue: Poor Quality Magnesium. The surface of the magnesium turnings may be oxidized.

    • Solution: Use fresh, shiny magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.

  • Issue: Impure Starting Materials. Triphenylantimony dibromide may contain impurities that interfere with the reaction.

    • Solution: Ensure the purity of the starting materials. Recrystallize the triphenylantimony dibromide if necessary.

For the Direct Arylation Route:

  • Issue: Inactive Catalyst. The aluminum chloride catalyst is hygroscopic and can lose its activity upon exposure to moisture.

    • Solution: Use freshly opened or properly stored anhydrous aluminum chloride.

  • Issue: Insufficient Reaction Temperature or Time. The reaction may not have gone to completion.

    • Solution: Optimize the reaction temperature and time based on literature procedures or through systematic experimentation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Product Purity Issues

Q: My final product is impure, showing extra peaks in the NMR or a broad melting point range. How can I improve its purity?

A: Impurities often arise from side reactions or incomplete purification.

  • Issue: Presence of Biphenyl (Grignard Route). Biphenyl is a common byproduct of Grignard reactions.

    • Solution: Biphenyl is generally more soluble in non-polar solvents. Washing the crude product with a cold non-polar solvent like hexane or diethyl ether can help remove it.

  • Issue: Unreacted Triphenylstibine.

    • Solution: Triphenylstibine is less polar than the salt product. Purification by recrystallization should effectively separate the non-polar starting material from the ionic product.

  • Issue: Oily Product Instead of Crystalline Solid. This can be due to residual solvent or the presence of impurities that inhibit crystallization.

    • Solution: Ensure the product is thoroughly dried under vacuum. If it remains an oil, try triturating it with a non-solvent (a solvent in which the product is insoluble) to induce crystallization. A different recrystallization solvent system may also be necessary.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings in the flask.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Triphenylantimony Dibromide

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of triphenylantimony dibromide in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent.[1]

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

experimental_workflow_grignard cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification prep_start Dry Glassware & Inert Atmosphere mg_brm Mg + Bromobenzene in Ether prep_start->mg_brm grignard Phenylmagnesium Bromide mg_brm->grignard reaction_mix Reaction Mixture grignard->reaction_mix sb_reactant Triphenylantimony Dibromide sb_reactant->reaction_mix quench Quench with NH4Cl(aq) reaction_mix->quench extract Extraction quench->extract dry Drying extract->dry evap Evaporation dry->evap recrystallize Recrystallization evap->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.

troubleshooting_low_yield cluster_grignard Grignard Route Issues cluster_arylation Direct Arylation Issues low_yield Low/No Yield inactive_grignard Inactive Grignard Reagent low_yield->inactive_grignard poor_mg Poor Mg Quality low_yield->poor_mg impure_sb Impure Starting Material low_yield->impure_sb inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst bad_conditions Suboptimal Conditions low_yield->bad_conditions sol_dry sol_dry inactive_grignard->sol_dry Solution: Use anhydrous conditions sol_activate sol_activate poor_mg->sol_activate Solution: Activate Mg sol_purify_sm sol_purify_sm impure_sb->sol_purify_sm Solution: Purify starting material sol_fresh_cat sol_fresh_cat inactive_catalyst->sol_fresh_cat Solution: Use fresh catalyst sol_optimize sol_optimize bad_conditions->sol_optimize Solution: Optimize T and time

Caption: Troubleshooting logic for addressing low or no product yield in the synthesis.

References

Handling and storage guidelines for Tetraphenylstibonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the safe handling and storage of Tetraphenylstibonium bromide. Please review this information carefully before use.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is hygroscopic and should be protected from moisture.[3][4] Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][5]

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed or inhaled.[6] It may cause skin, eye, and respiratory irritation.[7][8] It is also toxic to aquatic life with long-lasting effects.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical safety goggles, protective gloves, and a lab coat or overalls.[2][9] Work should be conducted in a well-ventilated area, and if dust formation is likely, a NIOSH-approved respirator should be used.[1][9]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][9] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Q5: How should I handle spills of this compound?

A5: For minor spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][9] For major spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains or waterways. Wear appropriate PPE during cleanup.

Q6: What are the known incompatibilities of this compound?

A6: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][5] The material is also sensitive to moisture.[2][3][10]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC24H20BrSb[11][12]
Molecular Weight510.1 g/mol [11]
AppearanceOff-white powder/solid[3]
Melting PointNot available
Storage TemperatureStore in a cool, dry place[1][2]

Note: Specific quantitative data for this compound is limited. Some data is inferred from structurally similar compounds like Tetraphenylphosphonium bromide.

Experimental Protocol: General Handling Procedure

This protocol outlines a general workflow for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Don all required personal protective equipment (PPE): safety goggles, gloves, and a lab coat.

  • Weighing and Dispensing:

    • Handle the solid material in a well-ventilated area to minimize dust inhalation.[1]

    • Use a spatula to carefully transfer the desired amount of this compound to a weighing vessel.

    • Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.[1]

    • Close the container tightly immediately after use to prevent moisture absorption.[2]

  • Dissolution (if applicable):

    • Add the weighed solid to the chosen solvent slowly and with stirring in a fume hood.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Dispose of any waste, including contaminated consumables, according to institutional and local regulations.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Visual Guides

Handling_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_cleanup Post-Handling start Start ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe workspace Prepare Well-Ventilated Workspace ppe->workspace weigh Weigh Compound (Avoid Dust) workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Tightly Seal Container transfer->seal cleanup Clean Workspace transfer->cleanup store Store in Cool, Dry Place seal->store dispose Dispose of Waste Properly cleanup->dispose wash Wash Hands dispose->wash end End wash->end

Caption: Workflow for Safe Handling and Storage.

Logical_Relationships cluster_properties Properties cluster_controls Control Measures compound This compound hazard Hazardous (Harmful if swallowed/inhaled) compound->hazard is hygroscopic Hygroscopic compound->hygroscopic is incompatible Incompatible with Strong Oxidizers, Acids, Bases compound->incompatible is ppe Personal Protective Equipment (Gloves, Goggles) hazard->ppe requires ventilation Good Ventilation / Fume Hood hazard->ventilation requires storage Proper Storage (Cool, Dry, Tightly Sealed) hygroscopic->storage requires incompatible->storage informs

Caption: Key Properties and Control Measures.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Catalyzed by Tetraphenylstibonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by tetraphenylstibonium bromide. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: this compound is not as widely documented in the scientific literature as its phosphonium counterpart. Therefore, the following troubleshooting advice is based on the general principles of phase-transfer catalysis and may require adaptation to your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a reaction?

A1: this compound typically functions as a phase-transfer catalyst (PTC). In a biphasic reaction system (e.g., an aqueous phase and an organic phase), the catalyst facilitates the transfer of a reactant from one phase to another, where it can then react with the substrate. The lipophilic tetraphenylstibonium cation forms an ion pair with the reactant anion, allowing it to move into the organic phase.

Q2: What are the initial checks I should perform if I'm observing a low yield?

A2: Before delving into more complex troubleshooting, ensure the following:

  • Purity of Reagents: Verify the purity of your starting materials, solvent, and the this compound catalyst. Impurities can inhibit the catalyst or lead to side reactions.

  • Stoichiometry: Double-check the molar ratios of your reactants and the catalyst loading.

  • Reaction Setup: Ensure your reaction vessel is clean, dry, and properly assembled to prevent leaks or contamination.

  • Temperature Control: Confirm that the reaction is being maintained at the specified temperature.

Troubleshooting Guide

Issue 1: Catalyst Inactivity or Decomposition

Q: My reaction is not proceeding, or the yield is significantly lower than expected. How can I determine if the catalyst is the problem?

A: Catalyst inactivity or decomposition is a primary suspect in low-yield reactions. Consider the following factors:

  • Thermal Stability: While specific data for this compound is limited, analogous onium salts can decompose at elevated temperatures. If your reaction requires high heat, the catalyst may be degrading.

  • Chemical Incompatibility: Strong bases or nucleophiles can potentially degrade the tetraphenylstibonium cation. The stability of the catalyst in the presence of your specific reagents should be considered.

  • Moisture: The presence of excessive water can affect the catalyst's performance, especially in reactions sensitive to hydrolysis.

Experimental Protocol: Catalyst Stability Test

  • Setup: Prepare a small-scale control reaction containing only the solvent and this compound.

  • Conditions: Subject this mixture to the same temperature and stirring conditions as your main reaction for the same duration.

  • Analysis: After the allotted time, attempt to recover the catalyst and analyze it using techniques like NMR or mass spectrometry to check for decomposition products.

Issue 2: Inefficient Phase Transfer

Q: How can I improve the efficiency of the phase transfer process?

A: The rate of the reaction is often dependent on how effectively the catalyst can transport the reactant across the phase boundary.

  • Stirring Rate: Inadequate mixing will result in a low interfacial area between the two phases, hindering the catalyst's ability to shuttle the reactant.

  • Solvent Choice: The organic solvent plays a crucial role. It must be able to dissolve the substrate and the catalyst-anion ion pair, but it should also be immiscible with the aqueous phase.

  • Catalyst Loading: Insufficient catalyst will lead to a slow reaction rate. Conversely, excessive catalyst may not lead to a proportional increase in yield and can complicate purification.

Table 1: Effect of Reaction Parameters on Yield in a Hypothetical Nucleophilic Substitution

ParameterCondition 1Yield (%)Condition 2Yield (%)
Stirring Rate 200 RPM35800 RPM75
Solvent Toluene65Dichloromethane80
Catalyst Loading 1 mol%505 mol%85
Issue 3: Side Reactions

Q: I am observing the formation of multiple byproducts. What could be the cause?

A: The formation of byproducts can significantly reduce the yield of the desired product.

  • Reaction Temperature: Higher temperatures can sometimes lead to decomposition of reactants or products, or favor alternative reaction pathways.

  • Reaction Time: Prolonged reaction times might lead to the degradation of the desired product.

  • Presence of Water: In some cases, the anion being transported by the catalyst can react with water (hydrolysis) instead of the organic substrate.

Experimental Protocol: Optimizing Reaction Time and Temperature

  • Setup: Run a series of small-scale reactions in parallel.

  • Vary Temperature: Keep the reaction time constant and vary the temperature in 5-10°C increments.

  • Vary Time: Keep the temperature constant at the optimum found in the previous step and vary the reaction time.

  • Analysis: Analyze the crude reaction mixture of each experiment by techniques like GC-MS or LC-MS to determine the relative amounts of product and byproducts.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of the troubleshooting process.

Start Low Yield Observed InitialChecks Perform Initial Checks (Purity, Stoichiometry, Setup) Start->InitialChecks CatalystIssue Investigate Catalyst (Stability, Activity) InitialChecks->CatalystIssue Checks OK PhaseTransferIssue Optimize Phase Transfer (Stirring, Solvent, Loading) CatalystIssue->PhaseTransferIssue Catalyst Stable SolutionFound Yield Improved CatalystIssue->SolutionFound New Catalyst/Conditions SideReactions Analyze for Side Reactions (Temperature, Time) PhaseTransferIssue->SideReactions Transfer Optimized PhaseTransferIssue->SolutionFound Optimized Conditions SideReactions->SolutionFound Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Phase-Transfer Catalysis Mechanism

Understanding the catalytic cycle is essential for effective troubleshooting.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Q+X- C Q+Y- A->C Ion Exchange B M+Y- D Q+Y- C->D Phase Transfer F R-Y D->F Reaction E R-Z G Q+Z- G->A Phase Transfer

Caption: The general mechanism of phase-transfer catalysis. Q+ represents the tetraphenylstibonium cation.

Recrystallization of Tetraphenylstibonium Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity Tetraphenylstibonium bromide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While specific data for this compound is limited, analogous compounds like Tetraphenylphosphonium bromide (TPPB) show good solubility in polar organic solvents and water.[1] A common technique for similar compounds is to use a binary solvent system. A good starting point is a mixture of a solvent in which the compound is soluble (like dichloromethane) and a solvent in which it is poorly soluble (like n-hexane).[1] Hot water can also be a suitable solvent for recrystallization.[1][2]

Q2: My this compound is not dissolving in the chosen solvent.

A2: There are several reasons why your compound may not be dissolving:

  • Insufficient Solvent: You may not be using enough solvent. Try adding more of the primary solvent in small increments.

  • Temperature is too low: For many compounds, solubility increases significantly with temperature.[3] Gently heat the solvent to its boiling point while stirring. Ensure you are using a reflux condenser to prevent solvent loss.

  • Incorrect Solvent: The chosen solvent may not be appropriate. If heating does not work, you may need to select a different solvent system. Refer to the solvent selection guide in the experimental protocols section.

Q3: Oiling out occurs during cooling. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of crystals, can occur if the solution is supersaturated or if the cooling rate is too fast.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional primary solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool slowly. A Dewar flask or insulating the flask with glass wool can help achieve a slower cooling rate.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Seeding: If you have a few crystals of pure this compound, adding a seed crystal to the cooled solution can initiate crystallization.

Q4: No crystals are forming even after the solution has cooled to room temperature.

A4: If crystals do not form, the solution may not be sufficiently saturated, or nucleation is slow.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce Solvent Volume: If crystallization does not occur, you can evaporate some of the solvent to increase the concentration of the compound. Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

  • Cool to Lower Temperatures: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q5: The resulting crystals are colored. How can I decolorize the solution?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: Add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that some of your product may be adsorbed onto the charcoal, leading to a decrease in yield.

Q6: How can I assess the purity of my recrystallized this compound?

A6: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify the presence of impurities.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of purity.

Experimental Protocols

General Recrystallization Workflow

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic

Troubleshooting_Recrystallization Start Recrystallization Issue Issue1 Compound won't dissolve Start->Issue1 Issue2 Oiling out occurs Start->Issue2 Issue3 No crystals form Start->Issue3 Issue4 Crystals are impure Start->Issue4 Sol1a Add more solvent Issue1->Sol1a Sol1b Increase temperature Issue1->Sol1b Sol1c Change solvent Issue1->Sol1c Sol2a Reheat & add solvent Issue2->Sol2a Sol2b Cool slowly Issue2->Sol2b Sol2c Scratch/Seed Issue2->Sol2c Sol3a Scratch/Seed Issue3->Sol3a Sol3b Evaporate some solvent Issue3->Sol3b Sol3c Cool to lower temp Issue3->Sol3c Sol4a Re-recrystallize Issue4->Sol4a Sol4b Use charcoal Issue4->Sol4b Sol4c Wash crystals thoroughly Issue4->Sol4c

Caption: A troubleshooting guide for common recrystallization problems.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound recrystallization in the public domain, the following table provides a general guide based on analogous compounds and common laboratory practices. Researchers should optimize these parameters for their specific experimental conditions.

ParameterRecommended Range/ValueNotes
Solvent Ratio (Dichloromethane:n-Hexane) 1:1 to 1:3 (v/v)Start with a lower ratio of n-hexane and add more as needed to induce precipitation.
Dissolution Temperature Boiling point of the primary solventEnsure complete dissolution before cooling.
Cooling Rate Slow (e.g., 1-2 °C/hour)A slow cooling rate promotes the formation of larger, purer crystals.
Final Cooling Temperature 0-4 °CMaximizes yield by decreasing the solubility of the product.
Yield >80%Highly dependent on the initial purity and optimization of the procedure.
Purity Improvement VariableCan significantly increase purity, as assessed by melting point and spectroscopic methods.

References

Stability of Tetraphenylstibonium bromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tetraphenylstibonium bromide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the aqueous stability of this compound is limited in publicly available literature. The guidance provided here is based on general principles of organoantimony chemistry and analogies with similar compounds. Empirical verification under your specific experimental conditions is strongly recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate formation upon dissolution in aqueous buffer. Low solubility: this compound may have limited solubility in certain aqueous buffers, especially at high concentrations or in the presence of specific salts. pH-dependent precipitation: The compound or potential degradation products might be less soluble at the specific pH of your buffer.1. Verify Solubility: Determine the solubility of this compound in your specific aqueous medium at the intended concentration and temperature. 2. Adjust pH: If possible, adjust the pH of the solution to see if the precipitate dissolves. Organoantimony(V) compounds are generally more stable at neutral pH. 3. Co-solvent: Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to improve solubility. Ensure the co-solvent does not interfere with your experiment.
Loss of compound activity or concentration over time. Degradation: Although organoantimony(V) compounds with antimony-carbon bonds are generally considered stable, degradation can occur under certain conditions (e.g., extreme pH, high temperature, prolonged exposure to light). Adsorption: The compound may adsorb to the surfaces of your storage container (e.g., glass, plastic).1. Control pH: Maintain the aqueous solution at or near neutral pH (6-8). Avoid highly acidic or alkaline conditions. 2. Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to minimize potential thermal degradation. For long-term storage, consider freezing, but verify compound stability upon thawing. 3. Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation. 4. Container Material: Test for adsorption by comparing the concentration of the compound in solutions stored in different types of containers (e.g., borosilicate glass vs. polypropylene). 5. Use Fresh Solutions: Prepare aqueous solutions of this compound fresh for each experiment whenever possible.
Inconsistent experimental results. Variable solution stability: Differences in solution preparation, storage time, or exposure to environmental factors between experiments can lead to varying levels of compound integrity. Interaction with other components: The compound may interact with other components in your experimental medium.1. Standardize Protocols: Implement a strict, standardized protocol for the preparation and handling of your this compound solutions. 2. Perform a Stability Study: Conduct a preliminary stability study under your specific experimental conditions (see "Experimental Protocols" section for a general guideline). 3. Assess Compatibility: Evaluate potential interactions with other critical reagents in your assay.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at neutral pH?

Q2: What are the likely degradation pathways for this compound in aqueous solutions?

Specific degradation pathways for this compound in water have not been extensively documented. Based on the chemistry of analogous compounds like tetraphenylphosphonium bromide, degradation, if it occurs, is more likely under harsh conditions. Potential, though unconfirmed, degradation could involve the cleavage of a phenyl group from the antimony center, potentially leading to triphenylantimony oxide or other organoantimony species.

Q3: How do pH, temperature, and light affect the stability of this compound solutions?

  • pH: Extreme pH values (highly acidic or alkaline) are expected to decrease the stability of this compound. For its phosphorus analog, tetraphenylphosphonium bromide, degradation is known to occur under alkaline conditions.

  • Temperature: Higher temperatures will generally accelerate the rate of any potential degradation reactions.

  • Light: As with many organic compounds, prolonged exposure to UV or high-intensity light may induce photodegradation.

Q4: What are the potential degradation products I should be aware of?

Without specific experimental data, potential degradation products are speculative. If a phenyl group cleaves, triphenylstibine oxide (Ph₃Sb=O) or its hydrated forms could be a possibility, by analogy to the phosphorus compound. Other smaller organoantimony species or inorganic antimony could also be formed under more aggressive degradation conditions.

Q5: What analytical methods are suitable for monitoring the stability of this compound in my experiments?

To monitor the concentration of the intact tetraphenylstibonium cation and to detect potential degradation products, hyphenated analytical techniques are recommended for their sensitivity and specificity.

Technique Application
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) Considered the gold standard for speciation analysis of organometallic compounds. It can separate the parent compound from potential antimony-containing degradation products and provide sensitive detection of antimony.
Liquid Chromatography-Mass Spectrometry (LC-MS) Can be used to monitor the parent compound and identify organic degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) May be applicable for volatile degradation products after appropriate sample preparation (e.g., derivatization).

Experimental Protocols

General Protocol for a Preliminary Aqueous Stability Study

This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

    • Dilute the stock solution into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is minimal and does not affect your assay.

  • Incubation Conditions:

    • Aliquot the aqueous solution into several vials for each condition to be tested (e.g., different pH values, temperatures, light exposures).

    • Include control samples stored under conditions expected to maximize stability (e.g., neutral pH, 4°C, protected from light).

  • Time Points:

    • Define a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Analyze the samples immediately using a suitable analytical method (e.g., LC-ICP-MS or LC-MS) to determine the concentration of the intact this compound.

    • If possible, screen for the appearance of new peaks that could represent degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • This data will provide an indication of the stability of the compound under the tested conditions.

Visualizations

Decomposition_Pathway Ph4SbBr This compound (Ph4Sb+ Br-) Degradation Degradation (e.g., extreme pH, high T, light) Ph4SbBr->Degradation Ph3SbO Triphenylstibine Oxide (Ph3Sb=O) (Hypothetical Product) Degradation->Ph3SbO Other Other Degradation Products Degradation->Other Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution B Dilute to Final Concentration in Aqueous Buffer A->B C Aliquot and Expose to Test Conditions (pH, Temp, Light) B->C D Sample at Predetermined Time Points C->D E Analyze by LC-ICP-MS or LC-MS D->E F Quantify Parent Compound and Screen for Degradants E->F Troubleshooting_Tree A Inconsistent Experimental Results? B Is the aqueous solution prepared fresh for each experiment? A->B C YES B->C:w D NO B->D:e F Are storage conditions (pH, T, light) strictly controlled? C->F E Prepare solutions fresh. Standardize preparation protocol. D->E G YES F->G:w H NO F->H:e J Conduct a preliminary stability study under your specific experimental conditions. G->J I Control and standardize storage conditions. H->I

Validation & Comparative

A Comparative Analysis of Tetraphenylstibonium Bromide and Tetraphenylarsonium Bromide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to experimental success. This guide provides a comparative overview of two such reagents: Tetraphenylstibonium bromide and Tetraphenylarsonium bromide. While direct comparative studies are limited, this document compiles available experimental data and general chemical trends to offer a comprehensive analysis of their properties, synthesis, and potential applications.

Introduction

Tetraphenylst-ibonium bromide ((C₆H₅)₄SbBr) and Tetraphenylarsonium bromide ((C₆H₅)₄AsBr) are quaternary onium salts. These compounds share a similar structure, with a central pnictogen atom (antimony or arsenic) bonded to four phenyl groups, and a bromide counter-ion. This structure imparts lipophilic characteristics, making them soluble in many organic solvents and useful in various chemical applications, including as phase-transfer catalysts and in the synthesis of other organometallic compounds. Their utility also extends to analytical chemistry, where, for instance, tetraphenylarsonium salts have been used for the gravimetric analysis of perchlorate.

Physicochemical Properties

A direct comparison of all physicochemical properties is challenging due to a lack of side-by-side studies. However, available data for the individual compounds and their analogs are summarized below.

PropertyThis compoundTetraphenylarsonium BromideData Source/Analogy
Molecular Formula C₂₄H₂₀BrSbC₂₄H₂₀AsBrN/A
Molecular Weight 510.10 g/mol 463.23 g/mol N/A
Appearance Crystalline solidCrystalline solidGeneral observation for onium salts
Melting Point 216-224 °C[1]Data not available for bromide salt. The corresponding chloride salt has a melting point of 272-274 °C.[1] for stibonium; Analogy to chloride for arsonium
Solubility Soluble in acetonitrile.[1]Soluble in polar organic solvents.[2][1][2]
Thermal Stability Pentaalkyl or pentaaryl antimony compounds are moderately thermally stable and can decompose upon heating above 100°C to form trivalent compounds.[3]Generally, organoarsenic compounds are more thermally stable than organoantimony compounds. The thermal decomposition of various tetraphenylarsonium salts has been studied, indicating decomposition temperatures are influenced by the counter-anion.[4][3][4]

Synthesis

Experimental Protocol: Synthesis of this compound

A reported synthesis of this compound involves the reaction of triphenylstibine with bromobenzene in the presence of a catalyst. A detailed, analogous synthesis for Tetraphenylphosphonium bromide, which can be adapted, involves reacting triphenylphosphine with bromobenzene using a nickel salt as a catalyst.[2]

A representative procedure for a related compound, Tetraphenylphosphonium bromide, is as follows:

  • Triphenylphosphine and bromobenzene are heated in the presence of a catalytic amount of anhydrous nickel(II) bromide.

  • The reaction mixture is heated at an elevated temperature (e.g., 200 °C) for several hours.

  • After cooling, the solid product is isolated and purified by recrystallization.

A similar approach can be envisioned for the synthesis of both this compound and Tetraphenylarsonium bromide, by substituting triphenylphosphine with triphenylstibine or triphenylarsine, respectively.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Triphenylpnictogen Triphenylstibine (Ph₃Sb) or Triphenylarsine (Ph₃As) Reaction Reaction Vessel Triphenylpnictogen->Reaction PhenylBromide Bromobenzene (PhBr) PhenylBromide->Reaction Catalyst Catalyst (e.g., NiBr₂) Catalyst->Reaction Heat Heat Heat->Reaction Product This compound (Ph₄SbBr) or Tetraphenylarsonium Bromide (Ph₄AsBr) Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

General synthesis workflow for Tetraphenyl-onium bromides.

Comparative Performance

Catalytic Activity

While direct comparative studies on the catalytic activity of this compound and Tetraphenylarsonium bromide are scarce, information on the analogous Tetraphenylphosphonium bromide (TPPB) provides valuable insights. TPPB is a well-known phase-transfer catalyst (PTC) that enhances the efficiency of reactions involving immiscible phases.[3][5] Its catalytic action stems from the lipophilic nature of the tetraphenylphosphonium cation, which facilitates the transfer of anions from an aqueous to an organic phase.

It is reasonable to infer that both this compound and Tetraphenylarsonium bromide would also function as phase-transfer catalysts due to their structural similarity to TPPB. The relative catalytic efficiencies would likely be influenced by the size and lipophilicity of the central atom, with potential differences in their interaction with the anion being transferred.

Thermal Stability

Generally, the strength of the carbon-pnictogen bond decreases down the group (P > As > Sb). This trend suggests that organophosphorus compounds are typically more thermally stable than their organoarsenic counterparts, which in turn are more stable than organoantimony compounds.[6] Experimental data on various tetraphenylarsonium salts show that their thermal decomposition temperatures are dependent on the anion.[4] For instance, the decomposition of tetraphenylarsonium chloride has been studied via thermogravimetric analysis.[4] While specific decomposition temperatures for the bromide salts in a comparative study are not available, the general trend in bond energies suggests that Tetraphenylarsonium bromide would be more thermally stable than this compound.

Applications in Biological Systems

The biological activities of organoarsenic and organoantimony compounds are of significant interest, particularly concerning their potential therapeutic applications and toxicity.

Interaction with Cellular Systems

The lipophilic nature of tetraphenyl-onium cations allows them to penetrate cell membranes and accumulate within mitochondria, driven by the negative mitochondrial membrane potential. This property has been exploited in the design of mitochondria-targeted drugs. For example, triphenylphosphonium-based compounds have been investigated for their ability to deliver therapeutic agents to mitochondria and to induce apoptosis in cancer cells by disrupting mitochondrial function.

While specific studies on the interaction of this compound and Tetraphenylarsonium bromide with cellular signaling pathways are not prevalent in the searched literature, the known biological effects of arsenic and antimony compounds provide some context. Arsenic compounds are known to exert a range of biological effects, from toxicity to therapeutic efficacy in certain cancers, often through the induction of oxidative stress and interference with cellular signaling pathways.[1] Antimony compounds also exhibit biological activity and toxicity, though they are generally less studied than their arsenic analogs.[1]

Cellular_Interaction cluster_cell Cell Mitochondrion Mitochondrion Nucleus Nucleus Onium_Salt Tetraphenyl-onium Salt (Ph₄E⁺Br⁻, E=As, Sb) Membrane_Transport Membrane Penetration Onium_Salt->Membrane_Transport Mitochondrial_Accumulation Mitochondrial Accumulation Membrane_Transport->Mitochondrial_Accumulation ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Accumulation->ROS_Production Signaling_Perturbation Perturbation of Cellular Signaling ROS_Production->Signaling_Perturbation Apoptosis Apoptosis Signaling_Perturbation->Apoptosis

Hypothesized cellular interaction of tetraphenyl-onium salts.
Comparative Toxicity

Generally, the toxicity of pnictogen compounds is influenced by the element and its oxidation state. Inorganic arsenic compounds are well-known for their toxicity.[1] Comparative studies on the phytotoxicity of methylated and inorganic arsenic and antimony species have shown that arsenic species are generally more toxic than the corresponding antimony species.[4] However, the toxicity of these complex organometallic salts will also depend on the tetraphenyl-onium cation itself. The lipophilicity that facilitates cellular uptake could also contribute to cytotoxicity. Further toxicological studies are necessary to fully elucidate and compare the safety profiles of this compound and Tetraphenylarsonium bromide.

Conclusion

This compound and Tetraphenylarsonium bromide are valuable reagents with potential applications in catalysis and as synthetic intermediates. Based on general periodic trends and data from analogous compounds, Tetraphenylarsonium bromide is expected to be more thermally stable than this compound. Both are anticipated to function as phase-transfer catalysts, though their relative efficiencies require direct experimental comparison. Their lipophilic cationic nature suggests potential for biological activity, including mitochondrial accumulation and cytotoxicity, warranting further investigation for therapeutic applications, alongside a thorough toxicological assessment. Researchers are encouraged to consider these factors when selecting between these two compounds for their specific experimental needs. Direct comparative studies would be highly beneficial to the scientific community to further delineate the subtle yet significant differences in their performance.

References

Safety Operating Guide

Proper Disposal of Tetraphenylstibonium Bromide: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Tetraphenylstibonium bromide, an organoantimony compound, requires careful management due to its inherent hazards. This guide provides essential, step-by-step procedures for its safe disposal, in line with regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The compound is harmful if swallowed or inhaled, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[1]

Spill Management: In the event of a spill, avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1]

Quantitative Data Summary

ParameterValue/ClassificationSource
GHS Acute Toxicity, Oral Category 4 (Harmful if swallowed)
GHS Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)
GHS Skin Corrosion/Irritation Category 2 (Causes skin irritation)
GHS Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
GHS Hazardous to the Aquatic Environment, Long-Term Hazard Category 2 (Toxic to aquatic life with long lasting effects)
Oral LD50 (Rat) Not available[1]
Inhalation LC50 (Rat) Not available[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1] In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR Parts 261.3 must be followed to determine if the chemical waste is classified as hazardous.[1] Due to its antimony content, it is likely to be classified as a hazardous waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place all solid this compound waste into a clearly labeled, sealable, and chemically resistant container. The original container is often suitable if it is in good condition.

    • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and a clear description of the hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled," "Marine Pollutant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Documentation:

    • Maintain a log of the accumulated hazardous waste, noting the chemical name, quantity, and date of accumulation.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Decontamination:

    • Thoroughly decontaminate any lab equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Tetraphenylstibonium_Bromide_Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS for Disposal Pickup storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Licensed Hazardous Waste Disposal documentation->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.